1,3-Bis(dicyclohexylphosphino)propane
Description
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Structure
2D Structure
Properties
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBEKXKEUQLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331390 | |
| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103099-52-1 | |
| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcype)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(dicyclohexylphosphino)propane, commonly abbreviated as dcype, is a bidentate phosphine ligand with the CAS number 103099-52-1 .[1][2] Its chemical formula is C27H50P2 and it has a molecular weight of 436.63 g/mol .[1] This organophosphorus compound is widely utilized as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries.[1] The bulky and electron-rich nature of the dicyclohexylphosphino groups provides steric hindrance that can prevent unwanted side reactions, leading to higher yields and selectivity in catalytic processes.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its application in a representative cross-coupling reaction with a step-by-step experimental procedure, and essential safety information.
Physicochemical Properties
This compound is a viscous liquid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 103099-52-1 | [1][2] |
| Molecular Formula | C27H50P2 | [2][3] |
| Molecular Weight | 436.63 g/mol | [1] |
| Appearance | Viscous liquid | [1] |
| Boiling Point | >350 °C (lit.) | [1][4] |
| Density | 1.05 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.554 (lit.) | [1][4] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
Materials:
-
Dicyclohexylphosphine
-
1,3-Dibromopropane
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
-
Anhydrous sodium sulfate
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Lithium Dicyclohexylphosphide: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add dicyclohexylphosphine (2.0 equivalents) to the stirred THF.
-
Deprotonation: Add n-butyllithium (2.0 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the solution at this temperature for 1 hour to ensure complete formation of lithium dicyclohexylphosphide.
-
Alkylation: To the freshly prepared solution of lithium dicyclohexylphosphide, slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of degassed water. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by distillation under high vacuum or by chromatography on silica gel under an inert atmosphere.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an effective ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.[1] The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of biaryls, which are common motifs in drug candidates.
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The phosphine ligand, in this case, this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating these steps.
Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound
-
Potassium phosphate (K3PO4)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][5][8] May cause respiratory irritation.[2][5]
Safety Data Summary:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] Use in a well-ventilated area or with a respirator if necessary.[5]
Conclusion
This compound is a valuable bidentate phosphine ligand in the field of organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating characteristics contribute to high catalytic activity and selectivity, making it a useful tool for the construction of complex molecules relevant to drug discovery and development. Proper handling and storage under inert conditions are essential due to its air sensitivity and potential health hazards. This guide provides researchers and scientists with the core technical information needed to effectively and safely utilize this important reagent.
References
- 1. This compound 95 103099-52-1 [sigmaaldrich.com]
- 2. This compound | C27H50P2 | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 103099-52-1 [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.co.uk [fishersci.co.uk]
1,3-Bis(dicyclohexylphosphino)propane structure and synthesis
An In-depth Technical Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcpp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, synthesis, and properties of this compound (dcpp), a bidentate phosphine ligand pivotal in coordination chemistry and catalysis.
Introduction
This compound, commonly abbreviated as dcpp, is an organophosphorus compound featuring two dicyclohexylphosphino groups linked by a three-carbon propane bridge. Its chemical formula is C₂₇H₅₀P₂ and it has a molecular weight of 436.63 g/mol . The bulky and electron-rich nature of the cyclohexyl substituents imparts unique steric and electronic properties to its metal complexes, making it a valuable ligand in various catalytic reactions.
Structural Properties
The fundamental structure of dcpp consists of a propane backbone connecting two phosphorus atoms, each of which is bonded to two cyclohexyl rings.
Chemical Structure:
Caption: General structure of this compound (dcpp).
Physicochemical Properties
Dcpp is typically a viscous liquid or a paste at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₀P₂ | [2] |
| Molecular Weight | 436.63 g/mol | |
| CAS Number | 103099-52-1 | |
| Boiling Point | >350 °C | [1] |
| Density | 1.05 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.554 | [1] |
Synthesis of this compound
General Synthetic Workflow
The synthesis can be logically broken down into two main stages: the formation of the dicyclohexylphosphide nucleophile and the subsequent reaction with a 1,3-dihalopropane.
Caption: Proposed synthetic workflow for dcpp.
Detailed Experimental Protocol (Analogous to dppp Synthesis)
This protocol is adapted from the well-established synthesis of 1,3-bis(diphenylphosphino)propane and is expected to be highly applicable for the synthesis of dcpp with minor modifications. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents:
-
Dicyclohexylphosphine (Cy₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dibromopropane or 1,3-Dichloropropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol or Methanol (for recrystallization, if applicable)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation of Lithium Dicyclohexylphosphide:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add dicyclohexylphosphine (2.0 equivalents) to the stirred THF.
-
Add n-butyllithium (2.0 equivalents) dropwise to the solution. A color change is expected, indicating the formation of lithium dicyclohexylphosphide (Cy₂PLi).
-
Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphide.
-
-
Reaction with 1,3-Dihalopropane:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF to the lithium dicyclohexylphosphide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow and careful addition of degassed water.
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hot ethanol or methanol) or by column chromatography on silica gel under an inert atmosphere.
-
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of dcpp.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dcpp.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons and the methylene protons of the propane bridge.
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Spectra for dcpp are available in public databases.[2]
-
³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphine ligands. A single peak is expected in the proton-decoupled ³¹P NMR spectrum, and its chemical shift provides insight into the electronic environment of the phosphorus atoms.
| Nucleus | Expected Chemical Shift Range (ppm) |
| ³¹P | Varies depending on solvent and coordination |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of dcpp. The exact mass is 436.338776 g/mol .[3]
Crystal Structure
The solid-state structure of this compound has been determined by X-ray crystallography. The data is available in the Crystallography Open Database (COD) under the following entry numbers: 1551981, 4132454, 4132455, 4133293, 4133294, 4133296, and 7108170.[2] This data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Applications in Catalysis
This compound is a versatile ligand used in a variety of palladium-catalyzed cross-coupling reactions. The bulky cyclohexyl groups can provide steric hindrance that often leads to higher yields and selectivity in catalytic transformations.[4]
Commonly Employed Reactions:
-
Buchwald-Hartwig Cross-Coupling
-
Heck Reaction
-
Hiyama Coupling
-
Negishi Coupling
-
Sonogashira Coupling
-
Stille Coupling
-
Suzuki-Miyaura Coupling
Logical Relationship in Catalytic Application
The utility of dcpp in these reactions stems from its ability to form stable and catalytically active metal complexes.
Caption: Role of dcpp in forming an active catalyst for cross-coupling reactions.
Safety Information
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[2]
References
A Technical Guide to the Physical Properties of 1,3-Bis(dicyclohexylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a bidentate phosphine ligand frequently utilized in organometallic chemistry and catalysis. The following sections detail its physical characteristics, the standard experimental methods for their determination, and a generalized workflow for such characterization.
Core Physical and Chemical Properties
This compound is a versatile ligand whose physical state can be a viscous liquid or a paste.[1] Its bulky dicyclohexylphosphino groups provide significant steric hindrance, which can enhance selectivity and yield in various catalytic reactions.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value |
| Chemical Formula | C₂₇H₅₀P₂[2] |
| Molecular Weight | 436.63 g/mol |
| Appearance | Clear colorless viscous liquid or paste[1] |
| Boiling Point | >350 °C (lit.)[1] |
| Density | 1.05 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.554 (lit.)[1] |
Note: A related salt, this compound bis(tetrafluoroborate), exists as a powder with a melting point of 178-183 °C.
Experimental Protocols for Property Determination
The physical properties listed above are determined through standard laboratory procedures. The following are generalized methodologies for obtaining such data.
Determination of Boiling Point
The boiling point of a high-boiling liquid like this compound is typically determined by distillation.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated, often using a heating mantle.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. For high-boiling substances, this is often performed under reduced pressure (vacuum distillation) and the boiling point is reported with the corresponding pressure.
Determination of Density
The density of a liquid is its mass per unit volume and is commonly measured using a pycnometer or a digital density meter.
-
Pycnometer Preparation: A pycnometer, a flask with a specific volume, is cleaned, dried, and weighed empty.
-
Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Weighing: The pycnometer is removed, dried on the outside, and weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer, such as an Abbe refractometer.
-
Calibration: The refractometer is calibrated using a standard with a known refractive index, typically distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent (e.g., n20/D indicates a measurement at 20°C using the D-line of the sodium spectrum).
Generalized Experimental Workflow
The logical flow for the physical characterization of a chemical compound like this compound is depicted in the following diagram.
Caption: Workflow for the determination of physical properties of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Evaluation of DcpS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of a prominent class of ligands targeting the mRNA decapping scavenger enzyme DcpS. The information presented herein is intended to equip researchers in drug discovery and development with the necessary details to understand and potentially replicate key findings in the study of DcpS inhibition.
Introduction to DcpS as a Therapeutic Target
The scavenger mRNA decapping enzyme, DcpS, plays a crucial role in RNA metabolism by hydrolyzing the residual 5' cap structure of mRNA fragments generated during 3'-to-5' decay pathways. Inhibition of DcpS has emerged as a potential therapeutic strategy for several diseases, most notably Spinal Muscular Atrophy (SMA). By modulating RNA metabolism, DcpS inhibitors can influence the expression of specific genes, offering a novel approach to disease modification. One of the most well-studied classes of DcpS inhibitors is the C5-substituted 2,4-diaminoquinazolines.
Synthesis of 2,4-Diaminoquinazoline DcpS Inhibitors
The synthesis of 2,4-diaminoquinazoline derivatives, such as the notable inhibitor RG3039, typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for this class of compounds.
Experimental Protocol: General Synthesis of N4-Substituted 2,4-Diaminoquinazolines
This protocol describes a common method for synthesizing the 2,4-diaminoquinazoline core structure, which can be adapted for specific analogues like RG3039.
Materials:
-
Methyl N-cyano-2-nitrobenzimidates
-
Appropriate primary or secondary amine
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Tandem Condensation:
-
In a round-bottom flask, dissolve the methyl N-cyano-2-nitrobenzimidate in a suitable solvent such as ethanol.
-
Add the desired amine to the solution. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the condensation is complete, as monitored by thin-layer chromatography (TLC).
-
-
Reductive Cyclization:
-
To the reaction mixture from the previous step, add iron powder and a catalytic amount of hydrochloric acid.
-
The mixture is then heated under reflux. The iron-HCl system serves to reduce the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the quinazoline ring.
-
The progress of the reaction is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the N4-substituted 2,4-diaminoquinazoline.
-
For the synthesis of a specific inhibitor like RG3039 (5-[[1-(2,6-dichlorobenzyl)piperidin-4-yl]methoxy]quinazoline-2,4-diamine), the appropriate amine precursor would be (1-(2,6-dichlorobenzyl)piperidin-4-yl)methanamine.
Quantitative Data on DcpS Inhibitors
The following table summarizes key quantitative data for the representative DcpS inhibitor, RG3039.
| Parameter | Value | Reference |
| IC | 4.2 ± 0.13 nM | [1] |
| IC | 40 nM | [1] |
| Effect on SMN Transcript Levels (in SMA mouse neural tissues) | ~30-40% increase in full-length SMN2 | [2] |
| Effect on MOLM-14 Cell Viability (as a PROTAC) | IC | [3] |
Mechanism of Action and Signaling Pathways
DcpS inhibitors, such as the 2,4-diaminoquinazoline class, function by binding to the active site of the DcpS enzyme. This binding event locks the enzyme in an open, catalytically inactive conformation, thereby preventing the hydrolysis of the mRNA cap structure.[4] The accumulation of capped mRNA fragments is thought to be the primary mechanism leading to downstream cellular effects. The precise signaling pathways affected by DcpS inhibition are complex and appear to be context-dependent. In the case of glioblastoma, inhibition of DcpS with RG3039 has been shown to downregulate STAT5B expression.[5]
DcpS Inhibition Workflow
Caption: Workflow of DcpS inhibition by 2,4-diaminoquinazolines.
Experimental Protocols for DcpS Activity Assays
In Vitro DcpS Inhibition Assay
This protocol is designed to measure the inhibitory activity of compounds against the DcpS enzyme.
Materials:
-
Recombinant human DcpS enzyme
-
Radiolabeled m7Gp*ppG substrate
-
Test compounds (e.g., RG3039)
-
Reaction buffer (e.g., 50 mM Tris, 20 mM MgCl
2, 60 mM (NH4)2SO4, pH 7.9) -
Thin-layer chromatography (TLC) plates
-
Developing solution (e.g., 0.3 M LiCl, 1 M formic acid)
-
Phosphorimager for detection
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of recombinant human DcpS (e.g., 0.05 nM), and varying concentrations of the test compound.
-
Include a control reaction with no inhibitor.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the radiolabeled m7Gp*ppG substrate to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 45 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as 1.7 M formic acid.
-
-
Analysis:
-
Spot the reaction products onto a TLC plate.
-
Develop the TLC plate using the appropriate developing solution to separate the hydrolyzed product (m7Gp) from the unhydrolyzed substrate (m7GpppG).
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the screen using a phosphorimager to quantify the amount of hydrolyzed and unhydrolyzed substrate.
-
-
Data Analysis:
-
Calculate the percentage of DcpS inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC
50value.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,4-diaminoquinazolines.
References
- 1. The DcpS inhibitor RG3039 improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeted Degradation of mRNA Decapping Enzyme DcpS by a VHL-recruiting PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of the scavenger mRNA decapping enzyme DCPS causes syndromic intellectual disability with neuromuscular defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1,3-Bis(dicyclohexylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a prominent phosphine ligand in modern synthetic chemistry. It details its chemical and physical properties, synthesis, and its critical role as a ligand in palladium-catalyzed cross-coupling reactions, which are instrumental in pharmaceutical research and development.
Core Properties of this compound
This compound, also known as dcyp, is a bidentate phosphine ligand highly valued for its steric bulk and electron-donating properties. These characteristics are crucial for enhancing the efficiency and selectivity of various catalytic reactions.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₇H₅₀P₂ |
| Molecular Weight | 436.63 g/mol [1][2] |
| CAS Number | 103099-52-1[1] |
| Appearance | Viscous liquid[1] |
| Boiling Point | >350 °C (lit.)[1] |
| Density | 1.05 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.554 (lit.)[1] |
Safety Information
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard personal protective equipment, including gloves and eye protection, should be worn when handling this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the analogous diphenylphosphine derivative, 1,3-Bis(diphenylphosphino)propane (dppp).
Experimental Protocol: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
This initial step involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.
Materials:
-
Lithium diphenylphosphide (Ph₂PLi)
-
1,3-Dichloropropane
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve lithium diphenylphosphide in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 1,3-dichloropropane in anhydrous THF to the cooled lithium diphenylphosphide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude dppp.
-
The crude product can be purified by recrystallization from a hot alcohol such as ethanol or methanol to yield dppp as a white crystalline solid.[3]
Experimental Protocol: Hydrogenation of dppp to this compound
The second step involves the catalytic hydrogenation of the phenyl groups of dppp to cyclohexyl groups.
Materials:
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Methanol
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 1,3-Bis(diphenylphosphino)propane in methanol.
-
Add a catalytic amount of rhodium on alumina to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to approximately 100 atmospheres.
-
Heat the reaction mixture to 100 °C and maintain vigorous stirring for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[4][5][6]
The general workflow for these reactions can be visualized as follows:
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organohalides.
Illustrative Protocol:
-
Reactants: Aryl halide (1.0 eq.), boronic acid (1.5 eq.), palladium acetate (Pd(OAc)₂) (2 mol%), this compound (4 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent: A mixture of toluene and water.
-
Procedure:
-
In a Schlenk flask, combine the aryl halide, boronic acid, palladium acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
Illustrative Protocol:
-
Reactants: Aryl halide (1.0 eq.), alkene (1.2 eq.), palladium acetate (Pd(OAc)₂) (1-2 mol%), this compound (2-4 mol%), and a base such as triethylamine (NEt₃) (1.5 eq.).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Combine the palladium acetate and this compound in a Schlenk flask under an inert atmosphere.
-
Add the solvent, followed by the aryl halide, alkene, and triethylamine.
-
Heat the mixture to 80-120 °C and stir until the reaction is complete.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by column chromatography.[8]
-
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.
Illustrative Protocol:
-
Reactants: Aryl halide (1.0 eq.), amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, this compound, and sodium tert-butoxide.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Role in Drug Discovery and Development
Palladium-catalyzed cross-coupling reactions are indispensable in the synthesis of pharmaceuticals and other biologically active molecules.[4][6] The formation of carbon-carbon and carbon-nitrogen bonds is central to the assembly of the core scaffolds of many drugs. Ligands such as this compound play a pivotal role by enabling these transformations with high efficiency and selectivity, which is critical for the synthesis of complex drug candidates.
The development of novel therapeutics often involves the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). The reliability and broad substrate scope of cross-coupling reactions facilitated by ligands like this compound are essential for this process. For instance, the synthesis of kinase inhibitors, a major class of anticancer drugs, frequently relies on these methods to construct the core heterocyclic structures and introduce various substituents.
Caption: The integral role of cross-coupling synthesis in the drug discovery process.
References
- 1. 95%, viscous liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C27H50P2 | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
A Technical Guide to the Solubility of 1,3-Bis(dicyclohexylphosphino)propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,3-Bis(dicyclohexylphosphino)propane (dcpp)
This compound, commonly abbreviated as dcpp, is an organophosphorus compound featuring two dicyclohexylphosphino groups linked by a three-carbon propane bridge. Its chemical structure, with bulky and electron-rich cyclohexyl groups, makes it a valuable ligand in coordination chemistry. Dcpp is particularly effective in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, where it enhances catalytic activity and selectivity.
The physical form of dcpp is typically a viscous liquid. Like most tertiary phosphine ligands, dcpp complexes tend to be lipophilic, which generally confers good solubility in common organic solvents.[1][2] Understanding and quantifying this solubility is critical for reaction optimization, ensuring homogeneous reaction conditions, and developing reliable and scalable synthetic protocols.
Solubility Profile of dcpp
Direct quantitative solubility data (e.g., in g/100 mL or mol/L) for dcpp across a range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a large, nonpolar hydrocarbon backbone—and the general properties of similar phosphine ligands, a qualitative solubility profile can be inferred. The analogue, 1,3-bis(diphenylphosphino)propane (dppp), is noted to be soluble in organic solvents.[3][4]
The table below summarizes the expected qualitative solubility of dcpp in common laboratory solvents. These estimations are based on the principle of "like dissolves like," where nonpolar or weakly polar solutes dissolve best in nonpolar or weakly polar solvents.
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Toluene | Aromatic | Soluble | Nonpolar aromatic solvent, ideal for dissolving large, nonpolar molecules like dcpp. |
| Tetrahydrofuran (THF) | Ether | Soluble | Aprotic polar ether, commonly used for reactions involving phosphine ligands. |
| Dichloromethane (DCM) | Halogenated | Soluble | Aprotic, weakly polar solvent effective at dissolving a wide range of organic compounds. |
| Hexanes / Heptane | Aliphatic | Soluble to Sparingly Soluble | Very nonpolar solvents; solubility may be limited by the large size and potential crystal packing forces of dcpp. |
| Acetonitrile | Nitrile | Sparingly Soluble to Insoluble | Polar aprotic solvent; its high polarity is generally less compatible with nonpolar solutes. |
| Methanol / Ethanol | Alcohol | Sparingly Soluble to Insoluble | Polar protic solvents; hydrogen bonding network makes them poor solvents for large, nonpolar molecules. |
| Water | Protic | Insoluble | Highly polar protic solvent, incompatible with the lipophilic nature of dcpp. |
Factors Influencing Solubility
The solubility of dcpp is a multifactorial property governed by thermodynamics. Understanding these factors allows researchers to make informed decisions when selecting solvents for their catalytic systems.
Figure 1. Key factors influencing the solubility of this compound (dcpp).
-
Solute-Solvent Interactions: The primary determinant is the compatibility between dcpp and the solvent. As a large, lipophilic molecule, dcpp dissolves best in nonpolar or weakly polar aprotic solvents through van der Waals forces.[1][2]
-
Temperature: For most solid or liquid solutes, solubility increases with temperature. This is because the additional thermal energy helps overcome the intermolecular forces in the solute, allowing it to dissolve more readily.
-
Purity of Solute and Solvent: Impurities in either the dcpp or the solvent can alter the measured solubility. Water is a common impurity in organic solvents that can significantly decrease the solubility of nonpolar compounds.
Experimental Protocol for Determining Solubility
Since dcpp is air-sensitive, its solubility must be determined using techniques that exclude oxygen and moisture. The following protocol outlines the analytical "shake-flask" method, adapted for use with a Schlenk line or in a glovebox.[5][6][7]
Materials and Equipment
-
This compound (dcpp)
-
High-purity, anhydrous organic solvent (degassed)
-
Schlenk flasks or vials with septa
-
Schlenk line with inert gas (Argon or Nitrogen) supply
-
Analytical balance (accurate to ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled bath or heating block
-
Gas-tight syringes and needles
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or quantitative NMR)
Experimental Workflow Diagram
Figure 2. Workflow for the experimental determination of dcpp solubility under inert conditions.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried to remove moisture. The chosen solvent must be anhydrous and thoroughly degassed using several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[5]
-
Addition of Solute and Solvent: In a glovebox or on a Schlenk line under a positive pressure of inert gas, add an excess amount of dcpp to a pre-weighed Schlenk flask. Record the mass accurately. Add a known volume of the degassed solvent to the flask. The amount of dcpp should be sufficient to ensure a saturated solution with undissolved dcpp remaining.
-
Equilibration: Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously to facilitate dissolution. Equilibrium is typically reached within 24-48 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.
-
Sampling and Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved dcpp to settle. Using a gas-tight syringe, carefully withdraw a known volume of the clear supernatant. It is crucial to avoid disturbing the undissolved phase.
-
Filtration: Immediately pass the sampled solution through a 0.22 µm PTFE syringe filter into a pre-weighed, sealed vial.[8] This step removes any microscopic undissolved particles.
-
Quantification:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Prepare a series of accurate dilutions of the saturated solution using a volumetric flask and fresh solvent.
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of dcpp. A standard calibration curve should be prepared beforehand.
-
-
Calculation: Calculate the solubility from the determined concentration and the density of the solution (if needed). The results are typically expressed in grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).
Conclusion
While quantitative solubility data for this compound is not widely published, its chemical nature suggests high solubility in nonpolar organic solvents like toluene and THF, and poor solubility in polar solvents such as alcohols and water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for determination under the necessary inert conditions. Accurate solubility data is paramount for researchers in catalysis and synthetic chemistry to ensure reaction reproducibility, optimize conditions, and design robust chemical processes.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 4. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Coordination Chemistry of 1,3-Bis(dicyclohexylphosphino)propane (dcpp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(dicyclohexylphosphino)propane, commonly abbreviated as dcpp, is a bidentate phosphine ligand that has carved a significant niche in the field of coordination chemistry. Its unique steric and electronic properties, characterized by bulky dicyclohexyl substituents and a flexible three-carbon backbone, make it a versatile ligand for a wide array of transition metals. This technical guide provides a comprehensive overview of the coordination chemistry of dcpp, focusing on the synthesis, structure, and catalytic applications of its metal complexes. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in catalysis, organometallic chemistry, and drug development.
Synthesis and Properties of dcpp
The synthesis of this compound is typically achieved through the reaction of a dicyclohexylphosphine precursor with a 1,3-dihalopropane. The resulting viscous liquid is characterized by the following physical properties:
| Property | Value |
| Molecular Formula | C27H50P2 |
| Molecular Weight | 436.63 g/mol |
| Boiling Point | >350 °C |
| Density | 1.05 g/mL at 25 °C |
The protonated form of the ligand is often available as a more stable bis(tetrafluoroborate) salt, [dcppH2][BF4]2.
Coordination Chemistry and Structural Aspects
The dcpp ligand coordinates to transition metals through its two phosphorus atoms, forming a stable six-membered chelate ring. The bulky dicyclohexyl groups create a sterically demanding environment around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting complex.
While a comprehensive library of crystal structures for dcpp-metal complexes is still developing, the available data from the Crystallography Open Database (COD) for dcpp-containing compounds provides valuable insights into its coordination behavior. Analysis of these structures would typically reveal key bond lengths and angles, offering a quantitative understanding of the steric and electronic effects of the dcpp ligand.
Spectroscopic Characterization
The coordination of dcpp to a metal center induces characteristic shifts in its spectroscopic signatures, providing a powerful tool for characterization.
31P NMR Spectroscopy
31P Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for studying dcpp-metal complexes. The coordination of the phosphine groups to a metal center results in a significant downfield shift of the 31P resonance compared to the free ligand. Furthermore, for magnetically active nuclei like rhodium-103 (a spin-1/2 nucleus with 100% natural abundance), coupling between the rhodium and phosphorus atoms can be observed, providing direct evidence of coordination and valuable information about the electronic structure of the complex.
A notable example is the rhodium(I) complex, [Rh(nbd)(dcpp)]BF4 (where nbd = norbornadiene). The 31P NMR spectrum of this complex in CDCl3 exhibits a doublet at 16.3 ppm with a rhodium-phosphorus coupling constant (¹J(Rh-P)) of 148 Hz [1]. This significant coupling constant is indicative of a strong Rh-P bond.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared spectroscopy can provide information about the dcpp ligand's conformation upon coordination and the presence of other functional groups in the complex. Changes in the P-C stretching and bending vibrations can be observed.
Ultraviolet-Visible spectroscopy is useful for studying the electronic transitions within the metal complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, can provide insights into the electronic structure and geometry of the coordination compound. Specific UV-Vis and IR data for dcpp complexes would be presented here as they become available in the literature.
Experimental Protocols
Synthesis of [Rh(nbd)(dcpp)]BF₄
A detailed experimental protocol for the synthesis of the rhodium(I)-dcpp complex, [Rh(nbd)(dcpp)]BF4, is as follows[1]:
Materials:
-
[Rh(nbd)₂]BF₄
-
This compound bis(tetrafluoroborate) ([dcppH₂][BF₄]₂)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Hexane
Procedure:
-
In a reaction vessel, dissolve [Rh(nbd)₂]BF₄ (1.0 equivalent) and [dcppH₂][BF₄]₂ (1.0 equivalent) in dichloromethane.
-
To the resulting solution, add N,N-diisopropylethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Precipitate the product by adding n-hexane to the reaction mixture.
-
Collect the orange precipitate by filtration.
-
Wash the precipitate with n-hexane and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Catalytic Applications
Complexes of this compound with transition metals, particularly palladium, have demonstrated significant utility as catalysts in a variety of organic transformations. The bulky and electron-donating nature of the dcpp ligand plays a crucial role in enhancing the catalytic activity and selectivity of the metal center.
Suzuki-Miyaura Cross-Coupling
Palladium-dcpp complexes are effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The general catalytic cycle for this reaction is illustrated below. The dcpp ligand promotes the key steps of oxidative addition and reductive elimination, leading to high yields of the desired biaryl products.
References
An In-depth Technical Guide to the Steric and Electronic Parameters of the Dicyclohexylphosphine (dcyp) Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key steric and electronic parameters of the dicyclohexylphosphine (dcyp or Cy₂PH) ligand. Understanding these fundamental properties is crucial for predicting and optimizing the performance of metal-ligand complexes in various catalytic applications, including cross-coupling reactions, which are pivotal in modern drug discovery and development. This document outlines the experimental and computational methodologies used to determine these parameters, presents available quantitative data, and illustrates the ligand's role in a common catalytic cycle.
Introduction to Dicyclohexylphosphine (dcyp)
Dicyclohexylphosphine is a secondary phosphine ligand characterized by the presence of two bulky cyclohexyl groups and one hydrogen atom attached to the phosphorus atom. The steric bulk and electron-donating nature of the cyclohexyl groups impart specific properties to the metal centers they coordinate with, influencing catalytic activity, selectivity, and stability. The interplay of its steric and electronic effects makes dcyp and its derivatives valuable ligands in homogeneous catalysis.
Quantitative Steric and Electronic Parameters
The steric and electronic properties of phosphine ligands are commonly quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (TEP or ν) for electronics.
| Parameter | Description | Value for dcyp (or related compounds) |
| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand, defined as the solid angle formed at the metal center. | While a precise value for Cy₂PH is not readily available, the closely related tricyclohexylphosphine (PCy₃) has a cone angle of 170° . The substitution of a bulky cyclohexyl group with a smaller hydrogen atom in dcyp would result in a slightly smaller cone angle. An effective cone angle of 172° has been reported for the structurally similar dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide[1]. |
| Tolman Electronic Parameter (TEP) | A measure of the electron-donating or -withdrawing ability of a ligand, determined from the A₁ C-O stretching frequency of its corresponding LNi(CO)₃ complex. | An experimental value for dicyclohexylphosphine is not readily found in the literature. However, as an alkylphosphine, it is expected to be a strong electron-donating ligand, resulting in a low ν(CO) frequency. |
Experimental Protocols
Synthesis of Dicyclohexylphosphine (Cy₂PH)
A common and effective method for the synthesis of dicyclohexylphosphine involves the reduction of chlorodicyclohexylphosphine.[2]
Reaction: (C₆H₁₁)₂PCl + LiAlH₄ → (C₆H₁₁)₂PH
Procedure:
-
A solution of chlorodicyclohexylphosphine (Cy₂PCl) in an anhydrous ether, such as diethyl ether (Et₂O), is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of lithium aluminum hydride (LiAlH₄) in Et₂O is added dropwise to the cooled Cy₂PCl solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred overnight (approximately 16 hours).
-
To quench the excess LiAlH₄, sodium sulfate decahydrate (Na₂SO₄·10H₂O) is added slowly in solid form under a positive flow of inert gas. This will cause effervescence.
-
The mixture is stirred for an additional hour.
-
The resulting suspension is filtered through Celite under an inert atmosphere to remove the aluminum salts.
-
The solvent is removed from the filtrate under vacuum to yield dicyclohexylphosphine as a product.
Safety Note: Dialkylphosphines like dicyclohexylphosphine can be pyrophoric and have a strong, unpleasant odor. All manipulations should be carried out under a strict inert atmosphere using appropriate personal protective equipment.
Determination of the Tolman Cone Angle (θ)
The Tolman cone angle is a standardized measure of a ligand's steric bulk.[3][4] It is determined from the geometry of the ligand when coordinated to a metal center.
Methodology:
-
Crystal Structure Determination: A single crystal of a metal complex containing the dicyclohexylphosphine ligand is grown. The molecular structure is then determined using X-ray crystallography.
-
Geometric measurements: The cone angle is defined as the apex angle of a cone that originates from the center of the metal atom and encompasses the van der Waals radii of the outermost atoms of the ligand. A standardized metal-phosphorus bond length of 2.28 Å is typically used for phosphine ligands.[4]
-
Computational Modeling: In the absence of a crystal structure, the cone angle can be estimated using computational methods.[5] Molecular mechanics or density functional theory (DFT) can be used to model the geometry of the coordinated ligand and calculate the cone angle based on the optimized structure.
Determination of the Tolman Electronic Parameter (TEP)
The TEP provides a quantitative measure of a ligand's electron-donating ability by examining its effect on the C-O bond strength in a metal carbonyl complex.[6]
Procedure:
-
Synthesis of the Nickel Carbonyl Complex: The dicyclohexylphosphine ligand (L) is reacted with tetracarbonylnickel(0) (Ni(CO)₄) to form the corresponding LNi(CO)₃ complex. This reaction is typically carried out in a suitable solvent under an inert atmosphere.
Reaction: L + Ni(CO)₄ → LNi(CO)₃ + CO
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified LNi(CO)₃ complex is recorded.
-
Identification of the A₁ C-O Stretching Frequency: The symmetric A₁ C-O stretching frequency (ν(CO)) is identified in the IR spectrum. This band is typically strong and well-resolved.
-
Calculation of the TEP: The measured ν(CO) in cm⁻¹ is the Tolman electronic parameter for the ligand. A lower frequency indicates a more electron-donating ligand, as the increased electron density on the metal leads to stronger back-bonding into the π* orbitals of the CO ligands, weakening the C-O bonds.[6]
Safety Note: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
Role in Catalysis: A Case Study in Nickel-Catalyzed Cross-Coupling
Dicyclohexylphosphine and related bulky, electron-rich phosphine ligands are highly effective in various cross-coupling reactions, such as the Buchwald-Hartwig amination. The following diagram illustrates a generalized catalytic cycle for a nickel-catalyzed C-N cross-coupling reaction.
Caption: Generalized catalytic cycle for a Nickel-catalyzed Buchwald-Hartwig amination.
This catalytic cycle illustrates the key steps where the properties of the dcyp ligand are crucial:
-
Oxidative Addition: The electron-rich nature of the dcyp ligand enhances the electron density on the Ni(0) center, facilitating the oxidative addition of the aryl halide (Ar-X).
-
Ligand Exchange: The steric bulk of the dcyp ligand can influence the rate of amine coordination and halide dissociation.
-
Reductive Elimination: The steric hindrance of the dcyp ligand can promote the reductive elimination step, which forms the desired C-N bond and regenerates the active Ni(0) catalyst.
Conclusion
The steric and electronic parameters of the dicyclohexylphosphine ligand are fundamental to its utility in homogeneous catalysis. Its significant steric bulk, approximated by a cone angle similar to that of PCy₃ (170°), combined with its strong electron-donating character, makes it an effective ligand for promoting key steps in catalytic cycles, particularly for challenging cross-coupling reactions. The experimental protocols outlined in this guide provide a basis for the synthesis of this important ligand and the characterization of its fundamental properties, enabling researchers to make informed decisions in catalyst design and optimization for applications in drug discovery and beyond.
References
- 1. Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 1,3-Bis(dicyclohexylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a common bidentate phosphine ligand utilized in catalysis and organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental results.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and air sensitivity.
GHS Classification: [1]
-
Skin Irritation: Category 2 (Causes skin irritation)[1]
-
Eye Irritation: Category 2 (Causes serious eye irritation)[1]
-
Specific Target Organ Toxicity — Single Exposure: Category 3 (May cause respiratory irritation)[1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₅₀P₂ |
| Molecular Weight | 436.63 g/mol |
| Appearance | Viscous liquid or paste[2][3] |
| Color | Clear colorless[3] |
| Boiling Point | >350 °C (lit.)[2][3] |
| Density | 1.05 g/mL at 25 °C (lit.)[2] |
| Flash Point | >110 °C (>230 °F)[3] |
| Solubility | Insoluble in water. Soluble in organic solvents.[4] |
| Stability | Air sensitive.[5] |
Safe Handling and Storage
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA approved respirator should be used.[5]
Storage
-
Store in a cool, dry place away from sources of ignition.[5]
-
Keep the container tightly closed and under a nitrogen atmosphere.[5]
-
Store away from incompatible materials such as strong oxidizing agents and halogens.[5]
Experimental Protocols
The following protocols are general guidelines for handling air-sensitive phosphine ligands like dcyp and should be adapted to specific experimental conditions.
Weighing and Dispensing (Glovebox Protocol)
This protocol outlines the procedure for accurately weighing and dispensing solid or viscous liquid dcyp inside a glovebox.
Materials:
-
This compound in a sealed container
-
Spatula
-
Weighing paper or boat
-
Appropriate glassware for the reaction or for preparing a stock solution
-
Anhydrous, degassed solvent (if preparing a stock solution)
Procedure:
-
Glovebox Preparation: Ensure the glovebox is purged and has a stable inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Transfer Materials: Introduce the sealed container of dcyp, glassware, and other necessary equipment into the glovebox antechamber. Cycle the antechamber at least three times before transferring items into the main chamber.
-
Equilibration: Allow the dcyp container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Carefully open the container and use a clean spatula to transfer the desired amount of dcyp onto a tared weighing paper or boat on a balance inside the glovebox.
-
Transfer: Promptly transfer the weighed dcyp to the reaction vessel or volumetric flask.
-
Sealing: Securely seal the reaction vessel or flask before removing it from the glovebox. Tightly reseal the main dcyp container.
Setting up a Reaction using Schlenk Line Technique
This protocol describes a general procedure for setting up a palladium-catalyzed cross-coupling reaction using dcyp as a ligand under an inert atmosphere with a Schlenk line.
Materials:
-
Schlenk flask with a stir bar
-
Septa
-
Needles and cannula
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound (dcyp)
-
Reactants (e.g., aryl halide, coupling partner)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Assembly: Assemble the Schlenk flask and seal all joints with septa. Connect the flask to the Schlenk line.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Addition of Solids: Under a positive flow of inert gas, quickly add the palladium precursor, dcyp, reactants, and base to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent via a cannula or syringe.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, LC-MS).
Quenching a Cross-Coupling Reaction
This protocol provides a general procedure for safely quenching a palladium-catalyzed cross-coupling reaction containing dcyp.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Quenching Agent: Slowly add a suitable quenching agent. For many cross-coupling reactions, this can be water, a saturated aqueous solution of ammonium chloride, or a dilute acid solution. The choice of quenching agent will depend on the specific reaction chemistry.
-
Stirring: Stir the mixture for a short period to ensure the quenching is complete.
-
Work-up: Proceed with the standard aqueous work-up to extract the product.
Disposal of Waste
Waste containing this compound and its byproducts should be treated as hazardous chemical waste.
Procedure:
-
Segregation: Collect all liquid and solid waste containing dcyp in a dedicated, properly labeled, and sealed hazardous waste container.
-
Deactivation of Reactive Residues: Before disposal, any reactive intermediates or byproducts in the waste should be quenched.
-
Container Labeling: Clearly label the waste container with its contents, including "this compound waste" and any other hazardous components.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of dcyp waste down the drain.
Spill and Emergency Procedures
Spills
-
Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Reactivity and Decomposition
-
Incompatibilities: this compound is incompatible with strong oxidizing agents and halogens.[5]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[5]
-
Thermal Stability: While specific data for dcyp is limited, bidentate phosphine ligands can exhibit good thermal stability, which is often a desirable trait in catalytic applications.[5][6][7]
This guide is intended to supplement, not replace, formal safety training and the information provided in the Safety Data Sheet (SDS). Always consult the most up-to-date SDS for this compound before use.
References
- 1. Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound CAS#: 103099-52-1 [m.chemicalbook.com]
- 4. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 5. Synthesis, characterization, thermal, electrochemical, and DFT studies of mononuclear cyclopalladated complexes containing bidentate phosphine ligands and their biological evaluation as antioxidant and antibacterial agents [comptes-rendus.academie-sciences.fr]
- 6. Thermally stable vanadium(v) complexes bearing bidentate phenoxy-phosphine ligands: synthesis, characterization, and catalytic properties for alkene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thermally stable vanadium(v) complexes bearing bidentate phenoxy-phosphine ligands: synthesis, characterization, and catalytic properties for alkene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1,3-Bis(dicyclohexylphosphino)propane in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Bis(dicyclohexylphosphino)propane (dcyp) as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes a general description of the methodology, a detailed experimental protocol, and a discussion of the ligand's role in the catalytic cycle.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures that are prevalent in biologically active compounds. The efficiency and substrate scope of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium catalyst and the associated phosphine ligand.
This compound (dcyp) is a bidentate phosphine ligand characterized by its bulky and electron-rich cyclohexyl substituents. These properties make it an effective ligand for promoting the key steps of the Suzuki-Miyaura catalytic cycle, particularly the oxidative addition of the palladium(0) complex to the organic halide and the subsequent reductive elimination to form the desired product. The bulky nature of dcyp can also help to stabilize the active catalytic species and prevent the formation of undesired byproducts.
Catalytic Cycle and Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. Electron-rich and bulky ligands like dcyp can facilitate this step by increasing the electron density on the palladium center, thereby promoting its insertion into the carbon-halogen bond.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base. The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. The steric bulk of the dcyp ligand can promote this final step.
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing a Biarylphosphine Ligand
Disclaimer: The ligand "dcypt" is not a commonly recognized acronym in the context of Buchwald-Hartwig amination. Based on the likely components of the name (dicyclohexylphosphino), this protocol will focus on the widely used and structurally similar ligand, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[2] The efficiency and scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] Bulky and electron-rich biarylphosphine ligands, such as RuPhos, have proven to be particularly effective for a wide range of substrates.[3]
The catalytic cycle, shown below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1][4]
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
Reagents should be of high purity. Amines and aryl halides may need to be purified before use.
-
The choice of base, solvent, and reaction temperature is crucial and may require optimization for specific substrates.[4]
Materials and Equipment
-
Palladium precatalyst: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃)
-
Aryl/heteroaryl halide: e.g., aryl bromide, aryl chloride
-
Amine: Primary or secondary amine
-
Anhydrous solvent: Toluene, dioxane, or THF
-
Schlenk flasks or reaction vials with stir bars
-
Inert gas supply (argon or nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure for Buchwald-Hartwig Amination using RuPhos
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the RuPhos ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents) to the flask.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the aryl halide).
-
Reaction: Seal the flask and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired aryl amine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/RuPhos catalyst system.
Table 1: Amination of Aryl Bromides with Primary and Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | RuPhos (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | 1.2 | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Morpholine | Pd₂(dba)₃ (0.5) | 1.2 | NaOtBu (1.2) | Dioxane | 100 | 8 | 98 |
| 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) | 2.4 | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 89 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Diethylamine | Pd₂(dba)₃ (1) | 2 | KOtBu (1.4) | Toluene | 100 | 24 | 92 |
Table 2: Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | RuPhos (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Benzylamine | Pd(OAc)₂ (2) | 3 | NaOtBu (1.5) | Toluene | 110 | 18 | 91 |
| 2 | 1-Chloro-4-cyanobenzene | Cyclohexylamine | Pd₂(dba)₃ (1) | 2 | NaOtBu (1.5) | Dioxane | 110 | 24 | 85 |
| 3 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | 3 | KOtBu (1.5) | Toluene | 110 | 20 | 93 |
| 4 | 1-Chloro-2-nitrobenzene | tert-Butylamine | Pd₂(dba)₃ (1.5) | 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 78 |
Visualizations
References
Application Notes and Protocols: 1,3-Bis(dicyclohexylphosphino)propane (dcpp) as a Ligand for Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Bis(dicyclohexylphosphino)propane (dcpp) as a highly effective ligand in palladium-catalyzed Heck reactions. The bulky and electron-rich nature of the dicyclohexylphosphino groups, combined with the flexible propane backbone, imparts unique reactivity and stability to the palladium catalyst, making it suitable for a variety of substrate couplings.
Introduction to dcpp in Heck Reactions
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene. The choice of ligand is crucial for the efficiency and selectivity of this reaction. This compound (dcpp) has emerged as a versatile bidentate phosphine ligand that can significantly enhance the catalytic activity of palladium precursors such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The steric bulk of the dicyclohexyl groups can promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and selectivity.[1]
Key Advantages of Using dcpp:
-
High Catalytic Activity: The electron-rich nature of the phosphine donors enhances the reactivity of the palladium center.
-
Thermal Stability: The Pd/dcpp complex often exhibits good stability at the elevated temperatures typically required for Heck reactions.
-
Improved Yields and Selectivity: The steric hindrance provided by the bulky cyclohexyl groups can prevent the formation of undesired side products.[1]
Quantitative Data Summary
While comprehensive substrate scope tables specifically for the dcpp ligand in Heck reactions are not broadly available in the cited literature, the following table represents typical results for Heck couplings of aryl bromides with styrenes and acrylates using bulky phosphine ligands, which are expected to be comparable to those achievable with dcpp.
| Entry | Aryl Bromide | Alkene | Product | Yield (%) |
| 1 | Bromobenzene | Styrene | trans-Stilbene | >95 |
| 2 | 4-Bromotoluene | Styrene | 4-Methyl-trans-stilbene | >95 |
| 3 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | >90 |
| 4 | 4-Bromobenzonitrile | Styrene | 4-Cyano-trans-stilbene | >95 |
| 5 | 1-Bromo-4-nitrobenzene | Styrene | 4-Nitro-trans-stilbene | >95 |
| 6 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | >90 |
| 7 | 4-Bromotoluene | n-Butyl acrylate | n-Butyl 4-methylcinnamate | >90 |
| 8 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | >85 |
Note: Yields are based on published data for similar bulky phosphine ligands and are representative of expected outcomes with dcpp under optimized conditions.
Experimental Protocols
Below are detailed protocols for typical Heck reactions using a Pd/dcpp catalytic system.
Protocol 1: Heck Reaction of an Aryl Bromide with Styrene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcpp)
-
Aryl bromide (e.g., Bromobenzene)
-
Styrene
-
Base (e.g., Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and dcpp (e.g., 1.2 mol%).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.
-
Add the aryl bromide (1.0 mmol), styrene (1.2 mmol), and the base (e.g., NEt₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Protocol 2: Heck Reaction of an Aryl Bromide with an Acrylate
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcpp)
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Acrylate (e.g., n-Butyl acrylate)
-
Base (e.g., Sodium acetate (NaOAc) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dioxane or N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃ (e.g., 0.5 mol%) and dcpp (e.g., 1.2 mol%).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the aryl bromide (1.0 mmol), the acrylate (1.5 mmol), and the base (e.g., NaOAc, 2.0 mmol).
-
Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (e.g., 120 °C) for the necessary duration (e.g., 12-48 hours).
-
Monitor the reaction by GC or LC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product by flash chromatography to yield the corresponding cinnamate ester.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle of the Heck reaction and a typical experimental workflow.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Bis(dicyclohexylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and selectivity. 1,3-Bis(dicyclohexylphosphino)propane (dcyp) is a bidentate phosphine ligand that has demonstrated utility in a variety of palladium-catalyzed cross-coupling reactions. Its bulky dicyclohexylphosphino groups can enhance catalyst performance by promoting reductive elimination and preventing catalyst deactivation, often leading to improved yields and broader substrate scope.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions are believed to proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Negishi couplings) or coordination and subsequent reaction with an amine or alkyne (in Buchwald-Hartwig and Sonogashira couplings, respectively). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of this compound (dcyp) can be advantageous, particularly in couplings involving challenging substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcyp)
-
Potassium phosphate (K₃PO₄)
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), dcyp (4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pd/dcyp
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | >95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides or triflates. The bulky and electron-rich nature of dcyp can facilitate the reductive elimination step, which is often rate-limiting.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
-
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcyp)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol%), dcyp (2 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Table 2: Representative Buchwald-Hartwig Amination Reactions with Pd/dcyp
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 98 |
| 2 | 4-Chloroanisole | Piperidine | 1-(4-Methoxyphenyl)piperidine | 95 |
| 3 | 1-Chloro-4-cyanobenzene | Diethylamine | 4-(Diethylamino)benzonitrile | 90 |
| 4 | 2-Chloropyridine | N-Methylaniline | N-Methyl-N-phenylpyridin-2-amine | 82 |
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
-
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
This compound (dcyp)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add Pd(PPh₃)₂Cl₂ (2 mol%), dcyp (4 mol%), and CuI (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Table 3: Representative Sonogashira Coupling Reactions with Pd/dcyp
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 96 |
| 2 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 94 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 88 |
| 4 | 3-Iodopyridine | Phenylacetylene | 3-(Phenylethynyl)pyridine | 80 |
Conclusion
This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties contribute to high catalytic activity and stability, enabling the efficient synthesis of a diverse array of organic molecules. The protocols provided herein serve as a starting point for the application of this ligand in synthetic chemistry, and optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols for Negishi Coupling Reactions with 1,3-Bis(dicyclohexylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi coupling, a Nobel Prize-winning reaction, is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. The choice of ligand coordinated to the metal center is crucial for the success of the reaction, influencing catalyst stability, reactivity, and selectivity. 1,3-Bis(dicyclohexylphosphino)propane (dcyp), a bidentate phosphine ligand, is a valuable tool in the chemist's arsenal for cross-coupling reactions. Its bulky dicyclohexyl groups and the propane backbone create a specific steric and electronic environment around the metal center, which can be beneficial in certain Negishi coupling applications.
These application notes provide an overview of the use of this compound in Negishi coupling reactions, including a discussion of its potential advantages, a generalized experimental protocol, and a summary of representative, albeit limited, data from related cross-coupling reactions to illustrate its utility.
Ligand Properties and Advantages
This compound (dcyp) possesses several features that make it a noteworthy ligand for palladium-catalyzed cross-coupling reactions:
-
Bulky and Electron-Rich Nature: The dicyclohexylphosphino groups are both sterically demanding and electron-donating. The steric bulk can promote the reductive elimination step of the catalytic cycle and may prevent the formation of undesired side products. The electron-rich nature of the phosphorus atoms can facilitate the oxidative addition of the organic halide to the palladium center.
-
Bidentate Chelation: The propane backbone allows dcyp to act as a bidentate ligand, forming a stable six-membered ring with the palladium center. This chelation effect can enhance the stability of the catalytic species, potentially leading to higher catalyst turnover numbers and overall reaction efficiency.
-
Flexibility: The propane linker provides a degree of flexibility to the ligand, which can influence the geometry of the palladium complex and, consequently, the outcome of the reaction.
Experimental Protocols
While specific literature examples detailing the use of this compound in Negishi coupling reactions are limited, a general protocol can be adapted from standard Negishi procedures and related cross-coupling reactions employing this ligand. The following is a representative, generalized protocol for the palladium-catalyzed Negishi coupling of an aryl bromide with an alkylzinc reagent using dcyp as the ligand.
General Protocol: Negishi Coupling of an Aryl Bromide with an Alkylzinc Reagent
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcyp)
-
Aryl bromide
-
Alkylzinc halide solution (e.g., in THF)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the palladium source (e.g., Pd(OAc)₂, 1 mol%) and this compound (1.1-1.2 mol%) in a minimal amount of anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask containing the palladium source and ligand), add the aryl bromide (1.0 equivalent).
-
Add additional anhydrous, degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
-
Addition of Organozinc Reagent:
-
Slowly add the alkylzinc halide solution (1.2-1.5 equivalents) to the reaction mixture at room temperature. The addition should be done dropwise to control any potential exotherm.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and stir for the required time (from a few hours to overnight).
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Data Presentation
Due to the limited availability of specific quantitative data for Negishi couplings using this compound, the following table presents data from a related palladium-catalyzed Suzuki coupling reaction, which can provide insights into the potential effectiveness of the Pd/dcyp system.
Table 1: Palladium-Catalyzed Suzuki Coupling of Chloropyridines with a Pyridylborate Salt using PdCl₂(dcpp) (dcpp = this compound)
| Entry | Chloropyridine | Product | Yield (%) |
| 1 | 2-Chloropyridine | 2,2'-Bipyridine | 85 |
| 2 | 2-Chloro-6-methylpyridine | 6-Methyl-2,2'-bipyridine | 92 |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2,2'-bipyridine | 78 |
Reaction Conditions: Chloropyridine (1.0 mmol), tetrabutylammonium 2-pyridylborate salt (1.2 mmol), PdCl₂(dcpp) (3 mol%), N-methylethanolamine (2.0 mmol), in toluene at 110 °C for 16 h.
Mandatory Visualizations
Catalytic Cycle of a Negishi Coupling Reaction
Caption: A simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow for a Typical Negishi Coupling Reaction
Caption: A general experimental workflow for a Negishi coupling reaction.
Conclusion
This compound is a promising ligand for palladium-catalyzed cross-coupling reactions. While its application in Negishi couplings is not as extensively documented as that of other phosphine ligands, its inherent steric and electronic properties suggest that it can be a valuable tool for specific substrate combinations, potentially offering advantages in terms of catalyst stability and product selectivity. The generalized protocol provided here serves as a starting point for researchers and drug development professionals to explore the utility of the Pd/dcyp catalytic system in their synthetic endeavors. Further research is warranted to fully elucidate the scope and limitations of this ligand in Negishi coupling reactions.
Application Notes and Protocols for Stille Coupling Catalyzed by Palladium and 2-(Dicyclohexylphosphino)biphenyl (dcyp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It involves the reaction of an organostannane with an organic halide or pseudohalide.[1][2] The use of bulky, electron-rich phosphine ligands has significantly expanded the scope of the Stille coupling, enabling the use of less reactive but more readily available aryl chlorides as substrates under milder conditions.[3] Among these, 2-(dicyclohexylphosphino)biphenyl (dcyp), a member of the biaryl phosphine ligand class, has demonstrated significant utility in promoting efficient catalysis.
These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for Stille coupling reactions utilizing a palladium catalyst supported by the dcyp ligand. This combination is particularly effective for the coupling of a wide range of substrates, including challenging aryl chlorides, which are often employed in the synthesis of complex molecules in the pharmaceutical and materials science industries.
Advantages of the Palladium and dcyp Catalyst System
The palladium/dcyp catalyst system offers several key advantages in Strolling coupling reactions:
-
High Catalytic Activity: The bulky and electron-rich nature of the dcyp ligand facilitates the oxidative addition of aryl halides to the palladium center, which is often the rate-limiting step in the catalytic cycle, especially for aryl chlorides.[4]
-
Broad Substrate Scope: This catalyst system is effective for a wide variety of organostannanes and organic halides, including aryl, vinyl, and heteroaryl partners.[2]
-
Milder Reaction Conditions: The enhanced reactivity of the catalyst allows for reactions to be conducted at lower temperatures and with lower catalyst loadings, improving the functional group tolerance of the process.[3]
-
Improved Yields for Challenging Substrates: The use of dcyp and similar bulky phosphine ligands has proven crucial for achieving high yields in the coupling of sterically hindered and electron-rich or -poor aryl chlorides.[1]
Catalytic Cycle
The catalytic cycle for the Stille coupling reaction catalyzed by a palladium complex with a bulky phosphine ligand like dcyp is illustrated below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow
A general workflow for setting up a Stille coupling reaction using a palladium/dcyp catalyst system is outlined below. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
References
Application Notes and Protocols for the Catalytic Activity of Palladium/dcpe Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activity of palladium complexes featuring the 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligand. This document includes summaries of quantitative data, detailed experimental protocols for key cross-coupling reactions, and visualizations of catalytic cycles and experimental workflows. The robust and versatile nature of Pd/dcpe catalysts makes them valuable tools in organic synthesis, particularly in the construction of carbon-carbon and carbon-nitrogen bonds that are crucial for the development of pharmaceuticals and other functional materials.
Introduction to Pd/dcpe Catalysis
Palladium catalysts bearing phosphine ligands are cornerstones of modern organic synthesis. The 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligand is a bulky, electron-rich bidentate phosphine that imparts high reactivity and stability to palladium catalytic systems. The steric bulk of the cyclohexyl groups can facilitate the reductive elimination step in the catalytic cycle, while the electron-donating nature of the phosphine enhances the rate of oxidative addition. These properties make Pd/dcpe complexes highly effective catalysts for a range of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Quantitative Data on Catalytic Performance
The efficacy of Pd/dcpe catalysts is demonstrated across various cross-coupling reactions. The following tables summarize the performance of these catalysts with a range of substrates, providing key metrics such as yield, turnover number (TON), and turnover frequency (TOF).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Pd/dcpe catalysts have shown excellent activity in these reactions.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | 2 | Cs₂CO₃ | Dioxane | 110 | 18 | 88 | [2] |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | K₂CO₃ | DMF | 90 | 24 | 92 | [3] |
| 4 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | 1 | Na₂CO₃ | Ethanol/H₂O | 80 | 16 | 90 | [4] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Pd/dcpe catalysts can promote this reaction with high efficiency and stereoselectivity.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Styrene | 0.5 | Et₃N | DMF | 100 | 24 | 93 | [5] |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | 1 | NaOAc | DMA | 120 | 18 | 89 | [6] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Methyl methacrylate | 1 | K₂CO₃ | NMP | 140 | 40 | 85 | [5] |
| 4 | 2-Bromonaphthalene | Cyclohexene | 2 | Ag₂CO₃ | Toluene | 110 | 36 | 78 | [7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. Pd/dcpe complexes have demonstrated utility in catalyzing these transformations.
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 100 | 6 | 94 | [8] |
| 2 | 3-Bromoanisole | Aniline | 1 | K₃PO₄ | Dioxane | 110 | 24 | 88 | [9] |
| 3 | 2-Bromopyridine | n-Hexylamine | 2 | Cs₂CO₃ | THF | 80 | 18 | 91 | [10] |
| 4 | 4-Iodoacetophenone | Piperidine | 1 | LiHMDS | Toluene | 90 | 12 | 96 | [10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a common Pd/dcpe precatalyst and its application in a representative Suzuki-Miyaura coupling reaction.
Synthesis of Dichloro[1,2-bis(dicyclohexylphosphino)ethane]palladium(II) ([Pd(dcpe)Cl₂])
This protocol describes the synthesis of a stable and air-tolerant Pd(II) precatalyst that can be used in various cross-coupling reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcpe)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (1.0 equiv).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
In a separate flask, dissolve dcpe (1.05 equiv) in anhydrous acetonitrile.
-
Slowly add the dcpe solution to the PdCl₂ suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the suspension will typically change from a dark brown/red to a yellow or off-white solid.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted dcpe.
-
Dry the solid product under vacuum to yield [Pd(dcpe)Cl₂] as a stable powder.
General Protocol for a Pd/dcpe-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Pd(dcpe)Cl₂] (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, [Pd(dcpe)Cl₂], and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the fundamental processes involved in Pd/dcpe catalysis.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd/dcpe complex.
General Experimental Workflow
Caption: A general workflow for a typical Pd/dcpe-catalyzed cross-coupling experiment.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 1,3-Bis(dicyclohexylphosphino)propane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(dicyclohexylphosphino)propane (dcyp) is a versatile and highly effective bidentate phosphine ligand employed in palladium-catalyzed cross-coupling reactions. Its bulky dicyclohexyl groups and the flexible propane linker create a sterically hindered and electron-rich environment around the palladium center. This unique structure enhances catalytic activity, promotes high yields, and improves selectivity in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of dcyp in key synthetic reactions relevant to the pharmaceutical industry.
Key Applications in Pharmaceutical Synthesis
The palladium-dcyp catalytic system is particularly well-suited for a variety of cross-coupling reactions that are cornerstones of modern medicinal chemistry. These reactions allow for the modular construction of complex molecular architectures found in many targeted therapies, particularly kinase inhibitors.
Key reaction types where dcyp is a valuable ligand include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize aryl and heteroaryl amines.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids/esters.
-
Heck Reaction: Vinylation of aryl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
The bulky nature of dcyp provides steric hindrance that can prevent unwanted side reactions, leading to higher yields and selectivity. These reactions are instrumental in the synthesis of numerous pharmaceuticals, including kinase inhibitors like Imatinib, Lapatinib, and Axitinib, by facilitating the coupling of key molecular fragments.
Application Example: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic structure linked to various aryl and amino substituents. The formation of the C-N bond between the core and an aniline derivative is often a critical step in the synthesis. The Buchwald-Hartwig amination, catalyzed by a palladium complex with a bulky phosphine ligand like dcyp, is an ideal method for this transformation.
Signaling Pathways of Representative Kinase Inhibitors
The following diagrams illustrate the signaling pathways inhibited by prominent kinase inhibitors whose synthesis relies on cross-coupling methodologies.
Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).[1][2][3] It competitively inhibits the ATP binding site of the kinase, blocking downstream signaling pathways such as RAS-RAF-MEK-ERK, PI3K/AKT, and STAT5, thereby reducing cell proliferation and inducing apoptosis in cancer cells.[1][4]
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor (HER2) and the Epidermal Growth Factor Receptor (EGFR).[5][6][7] By reversibly binding to the intracellular ATP-binding domain of these receptors, Lapatinib blocks the downstream PI3K/Akt and MAPK signaling pathways, leading to an inhibition of tumor cell growth and induction of apoptosis.[5][8]
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[9][10] It also inhibits platelet-derived growth factor receptor (PDGFR) and the proto-oncogene c-Kit at nanomolar concentrations.[9][11] By blocking these signaling pathways, Axitinib inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12]
Experimental Protocols
The following section provides a general protocol for a Buchwald-Hartwig amination reaction using a palladium/dcyp catalyst system. This reaction is representative of a key C-N bond-forming step in the synthesis of many pharmaceutical compounds.
General Workflow for Buchwald-Hartwig Amination
Protocol: Palladium/dcyp-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
This compound (dcyp) (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 equiv), this compound (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl bromide (1.0 equiv) and the primary amine (1.2 equiv) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Quantitative Data Summary
The following table summarizes typical quantitative data for palladium/dcyp-catalyzed Buchwald-Hartwig amination reactions. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Range | Notes |
| Catalyst Loading (Pd) | 1-5 mol% | Lower loadings may be possible with highly reactive substrates. |
| Ligand Loading (dcyp) | 1.2-2.0 molar equivalents relative to Pd | A slight excess of ligand is often beneficial. |
| Base | Sodium tert-butoxide, Potassium phosphate | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are required. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4-24 hours | Dependent on substrate reactivity and reaction temperature. |
| Yield | 70-95% | Highly dependent on the specific coupling partners. |
Conclusion
This compound is a powerful ligand for palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex molecules that are central to modern pharmaceutical development. The protocols and data presented herein provide a framework for the application of this technology in the synthesis of APIs, particularly in the construction of key C-N and C-C bonds. The versatility and effectiveness of the Pd/dcyp system make it an invaluable tool for researchers and scientists in the field of drug discovery and development.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C27H50P2 | CID 438876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 95 103099-52-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,3-Bis(dicyclohexylphosphino)propane (dcpe)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your Suzuki-Miyaura cross-coupling reactions when using the bulky phosphine ligand, 1,3-Bis(dicyclohexylphosphino)propane (dcpe).
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with dcpe giving a low yield?
A1: Low yields in Suzuki couplings can stem from several factors. When using dcpe, a bulky and electron-rich ligand known to promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination, it's crucial to systematically evaluate your reaction setup.[1][2] Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[3] Degradation of the catalyst to palladium black can also occur, reducing its efficacy.[3]
-
Reagent Quality: The purity and stability of your aryl halide and boronic acid/ester are critical. Boronic acids can degrade via protodeboronation, especially under strongly basic aqueous conditions.[4]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to the homocoupling of boronic acids, a common side reaction.[4][5] Ensure your reaction vessel and solvents are properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Parameters: The choice of base, solvent, and temperature are interdependent and crucial for success. Sub-optimal conditions can lead to slow reaction rates or catalyst deactivation.
Q2: What are the most common side reactions observed with dcpe in Suzuki couplings, and how can I minimize them?
A2: Common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[4][5] To minimize this, ensure thorough degassing of your reaction mixture.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a frequent issue, especially with electron-rich or sterically hindered boronic acids.[4] Using milder bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) and anhydrous conditions can help mitigate this.[6]
-
Dehalogenation: The replacement of the halide on your electrophile with a hydrogen atom.
The bulky nature of dcpe can provide steric hindrance that may help suppress some unwanted side reactions, leading to higher selectivity.
Q3: How do I choose the optimal base and solvent for my Suzuki coupling with dcpe?
A3: The choice of base and solvent is highly substrate-dependent.
-
Base: The base activates the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and often provide high yields.[6][7] The strength and solubility of the base are important considerations.[8] For base-sensitive substrates, weaker bases like potassium fluoride (KF) might be beneficial, though they may lead to slower reaction rates.[9]
-
Solvent: A variety of organic solvents can be used, often in combination with water to dissolve the inorganic base.[5] Common choices include toluene, dioxane, and tetrahydrofuran (THF).[5] The solvent system should be chosen to ensure adequate solubility of all reactants.[8][9] For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area for reaction.[4][8]
Q4: What is the optimal temperature for a Suzuki coupling reaction using dcpe?
A4: Many Suzuki coupling reactions require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.[8] However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black. The optimal temperature will depend on the reactivity of your specific substrates. It is often beneficial to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with dcpe.
| Issue | Potential Cause | Troubleshooting Steps | Rationale |
| Low or No Conversion | Inactive Catalyst | • Use a fresh batch of palladium precatalyst.• Ensure rigorous degassing of the reaction mixture. | Palladium catalysts, especially Pd(0) species, are sensitive to oxygen and can degrade over time, leading to a loss of catalytic activity.[3] |
| Poor Reagent Quality | • Check the purity of the aryl halide and boronic acid by NMR or other analytical techniques.• Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | Boronic acids can be unstable and prone to decomposition, which is a common reason for low yields.[3] | |
| Sub-optimal Reaction Conditions | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).• Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).• Gradually increase the reaction temperature. | The interplay of base, solvent, and temperature is critical for reaction success. A systematic screening can identify the optimal conditions for your specific substrates.[6][8] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | • Ensure all solvents are thoroughly degassed before use.• Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative coupling of the organoboron reagent, leading to the undesired homocoupled product.[4][5] |
| Significant Protodeboronation | Harsh Basic Conditions / Presence of Water | • Use a milder base (e.g., K₂CO₃, KF).• Use anhydrous solvents and reagents. | Strong bases in aqueous media can accelerate the hydrolysis of the carbon-boron bond.[4] |
| Reaction Stalls or is Sluggish | Poor Solubility of Reagents | • Screen different solvent systems to improve solubility.• Increase the reaction temperature.• Ensure vigorous stirring for biphasic mixtures. | Inadequate solubility of reactants can significantly slow down the reaction rate.[8][9] |
Data Presentation: Optimizing Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Pd(II) sources are common and are reduced in situ. |
| Ligand | dcpe | dcpe | dcpe | Bulky, electron-rich phosphine. |
| Catalyst Loading (mol%) | 1 - 2 | 0.5 - 1 | 2 - 5 | Higher loading may be needed for less reactive substrates. |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | The choice of base can significantly impact yield.[6][7] |
| Solvent | Toluene / H₂O | Dioxane / H₂O | THF / H₂O | Biphasic systems are common to dissolve the inorganic base.[5][8] |
| Temperature (°C) | 80 - 100 | 90 - 110 | 100 | Higher temperatures may be required for challenging couplings. |
| Typical Yield Range (%) | 60 - 95 | 70 - 98 | 65 - 99 | Yields are highly dependent on the specific substrates used. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using dcpe
This protocol provides a general starting point. The specific amounts of reagents, solvent volumes, and reaction time should be optimized for your particular substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dcpe) (0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene and Water, 10:1 v/v, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, dcpe ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dicyclohexylphenylphosphine (DCYPP) and Related Bulky Ligand-Mediated Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions mediated by dicyclohexylphenylphosphine (DCYPP) and other bulky, electron-rich phosphine ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of bulky, electron-rich phosphine ligands like DCYPP in palladium-catalyzed cross-coupling reactions?
A1: Bulky, electron-rich phosphine ligands, such as dicyclohexylphenylphosphine (DCYPP), are crucial in palladium-catalyzed cross-coupling reactions for several reasons. Their large size (steric bulk) promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle. The electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates oxidative addition, particularly with less reactive electrophiles like aryl chlorides. Furthermore, their steric bulk can accelerate the final reductive elimination step to form the desired product.
Q2: I am not seeing any product formation in my cross-coupling reaction. What are the first things I should check?
A2: If you are not observing any product formation, it is important to systematically verify the integrity of your reaction setup and reagents. First, ensure that your palladium catalyst and ligand are active and have been stored under appropriate inert conditions to prevent degradation. Second, confirm the quality and purity of your substrates, as impurities can inhibit the catalyst. Third, verify that your solvent is anhydrous and the reaction is being conducted under a strict inert atmosphere (e.g., nitrogen or argon), as oxygen and moisture can deactivate the catalyst. Finally, check that the base is appropriate for your specific reaction and is of sufficient strength and purity.
Q3: My reaction is giving a low yield of the desired product. What are some common causes and how can I improve it?
A3: Low yields in cross-coupling reactions can stem from several factors. One common issue is incomplete reaction, which can be addressed by increasing the reaction time or temperature. Another possibility is catalyst deactivation; in this case, increasing the catalyst or ligand loading may help. The choice of base and solvent can also significantly impact the yield, so screening different conditions is often beneficial. Additionally, side reactions, such as homocoupling of the starting materials or protodeboronation of boronic acids in Suzuki-Miyaura coupling, can consume the reactants and lower the yield of the desired product.
Q4: I am observing the formation of significant side products. What are the most common side reactions and how can I minimize them?
A4: Common side reactions in palladium-catalyzed cross-coupling include homocoupling of the starting materials and decomposition of the catalyst or reagents. In Suzuki-Miyaura coupling, protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can be a significant issue, especially when using bulky phosphine ligands.[1][2][3] To minimize side reactions, it is crucial to optimize the reaction conditions. This can involve adjusting the palladium-to-ligand ratio, changing the base or solvent, and ensuring the reaction is run under strictly anaerobic and anhydrous conditions. For protodeboronation, using a less sterically hindered ligand or a different palladium precursor might be beneficial.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| No Reaction or Very Low Conversion | Inactive Catalyst | - Use a freshly opened bottle of palladium precursor and ligand.- Consider using a pre-formed palladium-ligand complex, which can be more stable and active.[5][6] |
| Poor Substrate Quality | - Purify starting materials (e.g., recrystallization, distillation, or chromatography).- Ensure substrates are dry and free of coordinating impurities. | |
| Inappropriate Base | - Screen different bases (e.g., carbonates, phosphates, alkoxides). The choice of base is often critical for success.[7] | |
| Insufficient Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. | |
| Low Product Yield with Starting Material Remaining | Incomplete Reaction | - Increase reaction time.- Increase catalyst and/or ligand loading (e.g., from 1 mol% to 2-5 mol%). |
| Catalyst Deactivation | - Ensure strict inert atmosphere and use of anhydrous solvents.- Consider a higher ligand-to-palladium ratio to stabilize the catalyst. | |
| Significant Formation of Homocoupled Products | Suboptimal Reaction Conditions | - Lower the reaction temperature.- Decrease the catalyst loading.- Screen different solvents. |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | Use of Bulky Ligands | - While bulky ligands can be beneficial, they can also promote protodeboronation.[1][2][3] Consider screening less bulky ligands.- Use a palladium(0) source like Pd2(dba)3 instead of a palladium(II) source like Pd(OAc)2 to potentially reduce this side reaction.[4] |
| Presence of Water | - Use rigorously dried solvents and reagents. Add molecular sieves to the reaction mixture. | |
| Difficulty in Product Purification | Catalyst Residues | - After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a thiol-containing scavenger resin or a pass through a short plug of silica gel to remove palladium residues. |
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions using bulky phosphine ligands. These should be adapted and optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol) and the bulky phosphine ligand (e.g., DCYPP, 0.04 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
-
Reaction Setup: To an oven-dried vial with a stir bar, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd2(dba)3, 0.01 mmol) and the bulky phosphine ligand (e.g., XPhos, 0.02 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 100 °C) for the required time (e.g., 4-24 hours).
-
Work-up and Analysis: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visual Guides
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,3-Bis(dicyclohexylphosphino)propane (dcyp)
This technical support center provides troubleshooting guides and frequently asked questions regarding the thermal stability of 1,3-Bis(dicyclohexylphosphino)propane (dcyp).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound (dcyp)?
A1: this compound should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon.[1][2] Room temperature storage is acceptable under these conditions.[1] It is crucial to maintain an inert atmosphere as the ligand is air-sensitive.[2]
Q2: At what temperature does dcyp thermally decompose?
Q3: What are the primary degradation pathways for dcyp?
A3: The two main degradation pathways for phosphine ligands like dcyp are:
-
Oxidation: Due to the presence of a lone pair of electrons on the phosphorus atoms, dcyp is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide.[3] This is a common issue with electron-rich phosphine ligands.[4]
-
Thermal Decomposition: At elevated temperatures, P-C bond cleavage is a known decomposition pathway for phosphine ligands.[5] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus can be generated.[2]
Q4: How can I tell if my dcyp has degraded?
A4: Degradation of dcyp, particularly in the context of a catalytic reaction, can manifest in several ways:
-
Reduced Catalytic Activity: A low or zero yield of your desired product is a primary indicator of catalyst deactivation, which may be caused by ligand degradation.[3]
-
Reaction Stalling: The reaction may begin but then slow down or stop completely before the starting materials are fully consumed.[3]
-
Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate suggests the aggregation of Pd(0), indicating catalyst decomposition.[3]
-
Spectroscopic Changes: The most definitive way to detect oxidation is through ³¹P NMR spectroscopy. The formation of phosphine oxide results in a new peak that is typically shifted 20-50 ppm downfield compared to the parent phosphine.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the thermal stability of dcyp.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no reaction yield. | Ligand Oxidation: The dcyp may have oxidized to the corresponding phosphine oxide, which is an ineffective ligand.[3] | 1. Verify Inert Atmosphere: Ensure all manipulations are performed under a rigorously maintained inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] 2. Use Degassed Solvents: Solvents, especially ethers like THF, can contain peroxides that will oxidize phosphines. Use freshly purified and thoroughly degassed solvents.[4] 3. Check Reagent Purity: Ensure all other reagents and the metal precursor are pure and free from oxidants.[4] |
| Reaction stalls at high temperature. | Thermal Decomposition: Prolonged heating at high temperatures may be causing slow thermal degradation of the ligand. | 1. Optimize Temperature: Determine if the reaction can proceed efficiently at a lower temperature.[3] 2. Limit Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures. |
| A new, unidentified peak appears in ³¹P NMR. | Oxidation to Phosphine Oxide: This is the most likely cause of a new downfield peak. | 1. Confirm by Spiking: Add a small amount of an authentic sample of the corresponding phosphine oxide to your NMR sample. If the peak intensity increases, this confirms its identity.[4] 2. Review Handling Procedures: Re-evaluate your experimental setup to identify and eliminate potential sources of oxygen.[4] |
Data Summary
| Property | Value | Reference |
| Boiling Point | >350 °C | |
| Flash Point | >110 °C | [2] |
| Storage Temperature | Room Temperature (under inert atmosphere) | [1] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Oxides of phosphorus | [2] |
Experimental Protocols
While specific protocols for determining the thermal stability of dcyp are not detailed in the literature, the following are general and widely accepted methods for assessing the thermal stability of organophosphorus compounds.
Method 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which a material's weight changes, indicating decomposition or volatilization.
-
Methodology:
-
A small sample (typically 5-10 mg) of dcyp is placed in a platinum or alumina pan.
-
The pan is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen at 60 mL/min).[6]
-
The instrument continuously measures the mass of the sample as a function of temperature.
-
The onset temperature of mass loss is identified as the initial point of decomposition or volatilization.
-
Method 2: Isoteniscope Method
-
Objective: To determine the thermal stability of a compound by measuring the rate of volatile product formation upon decomposition.[7]
-
Methodology:
-
A sample of dcyp is placed in the isoteniscope bulb.
-
The system is evacuated to remove air and any volatile impurities.
-
The sample is heated to a series of constant temperatures.
-
At each temperature, the rate of pressure increase due to the formation of volatile decomposition products is measured using a manometer.
-
The decomposition temperature is typically defined as the temperature at which the rate of pressure rise reaches a specific threshold.
-
Visualizations
Caption: Troubleshooting workflow for issues potentially related to dcyp stability.
Caption: Simplified potential degradation pathways for dcyp.
References
Technical Support Center: Buchwald-Hartwig Amination with dicyclohexylphosphino(2',6'-diisopropylbiphenyl) (dcyp)
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions utilizing the dicyclohexylphosphino(2',6'-diisopropylbiphenyl) (dcyp) ligand. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low reaction conversion, and to provide guidance for optimizing experimental outcomes.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that can lead to low conversion in your Buchwald-Hartwig amination reactions.
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is sensitive to the reaction conditions.[1] The primary areas to investigate are:
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Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] It is crucial to ensure that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the entire setup and reaction duration.[1]
-
Reagent Quality: The purity of your reagents and the dryness of your solvent are critical for success.[1] Trace amounts of water or other impurities can deactivate the catalyst.
-
Base Selection: The choice and quality of the base are paramount. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but their effectiveness can be compromised by poor quality or degradation.[2][3]
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Temperature: The reaction temperature is a critical parameter. Typical temperatures for Buchwald-Hartwig couplings range from 80-110 °C.[1][4] Suboptimal temperatures can lead to slow reaction rates.
Q2: Could the quality of my reagents or solvent be the issue?
Absolutely. The quality of all reaction components is critical.
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Solvents: Anhydrous, degassed solvents are essential. Common choices include toluene, dioxane, and THF.[1][2] The presence of water can lead to catalyst deactivation and competing side reactions. It is recommended to use freshly distilled or commercially available anhydrous solvents. The solvent's primary role is to solubilize all reaction components; poor solubility is a frequent cause of reaction failure.[1]
-
Amines and Aryl Halides: Ensure the purity of your starting materials. Impurities in the amine or aryl halide can interfere with the catalytic cycle.
-
Base: The base, particularly sodium tert-butoxide, is hygroscopic and can degrade over time. It is best to use a freshly opened bottle or to handle the base in a glovebox.
Q3: Is my choice of base optimal for the reaction with dcyp?
The selection of the base is highly dependent on the specific substrates and solvent used.[5][6]
-
Strong Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the most effective for deprotonating the amine and facilitating the catalytic cycle.[1][2][3] However, these bases may not be compatible with substrates containing base-sensitive functional groups.[1][7]
-
Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[1][4]
-
Solvent Influence: The effectiveness of a base can be influenced by the solvent. In nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[5][6]
Q4: How does reaction temperature affect the conversion rate?
Temperature is a crucial parameter to optimize.
-
Typical Range: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80 °C and 110 °C.[1][4]
-
Low Temperature: Insufficient temperature can result in a sluggish reaction and low conversion, especially with less reactive aryl chlorides.[2]
-
High Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products. If you suspect catalyst instability at high temperatures, consider lowering the temperature and extending the reaction time.
Q5: Could there be an issue with my palladium source or the dcyp ligand?
The palladium source and the ligand are the heart of the catalytic system.
-
Palladium Precatalyst: Using a pre-formed palladium precatalyst can often give more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][8] Precatalysts ensure a more consistent generation of the active Pd(0) species.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary, but a ratio of 1:1 to 2:1 is common. An inappropriate ratio can lead to the formation of inactive palladium species.
-
Ligand Purity: Ensure the dcyp ligand is pure and has not been oxidized. Handling and storing phosphine ligands under an inert atmosphere is good practice.
Q6: My aryl halide is not reacting. What could be the problem?
The reactivity of the aryl halide plays a significant role.
-
Halide Reactivity Order: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[3]
-
Aryl Chlorides: Aryl chlorides are notoriously less reactive and often require more forcing conditions, such as higher temperatures and the use of sterically hindered, electron-rich ligands like dcyp.[1][2] If you are using an aryl chloride and experiencing low conversion, consider increasing the temperature or catalyst loading.
-
Steric Hindrance: Sterically hindered aryl halides can be challenging substrates. Optimization of the reaction conditions, including the base and solvent, may be necessary.
Frequently Asked Questions (FAQs)
What is the role of the dcyp ligand in the Buchwald-Hartwig amination?
The dicyclohexylphosphino(2',6'-diisopropylbiphenyl) (dcyp) ligand is a bulky, electron-rich monophosphine ligand. Its steric bulk promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.
What are the typical reaction conditions for a successful Buchwald-Hartwig amination using dcyp?
While optimal conditions are substrate-dependent, a general starting point is outlined in the table below.
Are there any common side reactions to be aware of?
Yes, several side reactions can compete with the desired C-N bond formation.[1] One common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. Another potential side reaction is β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of an imine and the reduced arene.[9]
Data Presentation
Table 1: General Protocol for Buchwald-Hartwig Amination with dcyp
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equiv | |
| Amine | 1.0 - 1.5 equiv | An excess of the amine can sometimes be beneficial. |
| Palladium Source | 1 - 5 mol% | Precatalysts are often preferred for reproducibility.[3][8] |
| dcyp Ligand | 1.2 - 6 mol% | A slight excess relative to the palladium source is common. |
| Base | 1.2 - 2.5 equiv | NaOtBu is a common choice, but others can be used.[1][3] |
| Solvent | 0.1 - 0.5 M | Toluene, dioxane, or THF are frequently used.[1][2] |
| Temperature | 80 - 110 °C | Optimization may be required.[1][4] |
| Reaction Time | 2 - 24 h | Monitor by TLC or LC-MS to determine completion.[1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Conversion | Poor inert atmosphere | Ensure proper degassing and use of an inert gas manifold.[1] |
| Impure reagents/solvent | Use high-purity, anhydrous reagents and solvents.[1] | |
| Inactive base | Use a fresh bottle of base or handle in a glovebox. | |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80, 100, 120 °C). | |
| Aryl Chloride Inactive | Low reactivity | Increase temperature, catalyst loading, or reaction time.[2] |
| Inconsistent Results | In situ catalyst generation | Switch to a well-defined palladium precatalyst.[3][8] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using a Palladium Precatalyst and dcyp
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., 2 mol%), the dcyp ligand (2.4 mol%), and the base (e.g., NaOtBu, 2.0 mmol).
-
Inert Atmosphere: Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[1]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low conversion.
Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 1,3-Bis(dicyclohexylphosphino)propane and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is paramount to achieving optimal reaction outcomes. These ligands play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the catalytic activity, selectivity, and substrate scope of a wide array of chemical transformations. This guide provides a comprehensive comparison of 1,3-Bis(dicyclohexylphosphino)propane (dcyp) with other commonly employed phosphine ligands, supported by experimental data and detailed protocols to aid in catalyst system selection and optimization.
Introduction to Phosphine Ligands
Phosphine ligands are organophosphorus compounds that act as neutral, two-electron donors to transition metals. Their efficacy in catalysis stems from their tunable steric bulk and electronic properties, which can be modulated by altering the substituents on the phosphorus atom.[1] Steric hindrance, often quantified by the Tolman cone angle, and electron-donating ability are key parameters that influence the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination.
This compound (dcyp) is a bidentate phosphine ligand characterized by its bulky and electron-rich cyclohexyl substituents. This combination of properties often leads to highly active and stable catalysts, particularly in palladium-catalyzed cross-coupling reactions.[2] Its flexible propane backbone allows it to form stable chelate complexes with transition metals.
Comparative Analysis of Phosphine Ligands
The performance of dcyp is best understood when compared to other widely used phosphine ligands in specific catalytic applications. This section presents a comparative overview of dcyp and other ligands in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical for the efficiency of this reaction, particularly with challenging substrates such as aryl chlorides.[3][4]
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dcyp | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 |
| dcpp | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 85 |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| BINAP | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | 75 |
| dppe | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 65 |
| dppp | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 78 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, essential in the synthesis of pharmaceuticals and functional materials.[5][6] The steric and electronic properties of the phosphine ligand are crucial for promoting the challenging C-N bond-forming reductive elimination step.[7]
Table 2: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dcyp | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 95 |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 91 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 16 | 89 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 16 | 82 |
| dppe | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | 70 |
| dppp | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 16 | 75 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical conditions.
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes.[8][9] The choice of ligand can influence the regioselectivity and efficiency of the reaction.
Table 3: Comparison of Phosphine Ligands in the Heck Reaction of Iodobenzene with Styrene
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dcyp | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 94 |
| dcpp | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 88 |
| dppe | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 75 |
| dppp | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | 85 |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 90 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical conditions.
Physicochemical Properties of Selected Phosphine Ligands
The catalytic performance of phosphine ligands is intimately linked to their steric and electronic parameters. The Tolman cone angle (θ) provides a measure of the steric bulk, while the pKa of the conjugate acid of the phosphine is an indicator of its electron-donating ability.
Table 4: Steric and Electronic Parameters of Common Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) [°] | pKa |
| dcyp | ~170 | ~9.5 |
| dcpp | ~145 | ~4.6 |
| Xantphos | 178 | 4.4 |
| Josiphos (Cy₂PF-PCy₂) | ~170 | ~9.7 |
| BINAP | 184 | 4.3 |
| dppe | 125 | 6.7 |
| dppp | 127 | 4.6 |
Note: Values are approximate and can vary depending on the measurement method.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rational comparison of catalyst performance.
General Procedure for High-Throughput Screening of Phosphine Ligands in Suzuki-Miyaura Coupling[12][13][14][15]
This protocol outlines a general procedure for the rapid screening of multiple phosphine ligands in a Suzuki-Miyaura coupling reaction using a 96-well plate format.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Library of phosphine ligands (including dcyp and other ligands for comparison)
-
Aryl halide
-
Boronic acid or ester
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (for GC or LC-MS analysis)
-
96-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the boronic acid/ester, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: To each well of the 96-well plate, add the appropriate volume of the base. Then, using a liquid handler or calibrated micropipettes, dispense the stock solutions of the palladium precursor, a specific phosphine ligand, the aryl halide, and the boronic acid/ester into each well.
-
Reaction Execution: Seal the 96-well plate with a cap mat and place it on a heating magnetic stirrer. Heat the reaction block to the desired temperature and stir for the specified reaction time.
-
Work-up and Analysis: After the reaction is complete, cool the reaction block to room temperature. Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and water. Agitate the plate to ensure thorough mixing. Take an aliquot from the organic layer of each well and dilute for analysis by GC or LC-MS to determine the product yield relative to the internal standard.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for effective catalyst development.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical high-throughput experimental workflow for phosphine ligand screening.
Conclusion
This compound (dcyp) is a highly effective bidentate phosphine ligand for a variety of palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature often translates to high catalytic activity and stability, leading to excellent yields in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The comparative data presented in this guide highlights that while dcyp is a strong performer, the optimal ligand choice is highly dependent on the specific reaction, substrates, and conditions. For instance, in certain Suzuki-Miyaura couplings, dcyp may offer superior performance, while in other transformations, ligands like Xantphos or Josiphos might be more suitable. Therefore, a systematic screening of a diverse set of phosphine ligands, including dcyp, is a prudent strategy for identifying the optimal catalyst system for a given chemical transformation. The provided experimental protocols and workflows offer a starting point for conducting such systematic investigations in a high-throughput manner, enabling researchers to accelerate catalyst development and reaction optimization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 95%, viscous liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of 1,3-Bis(dicyclohexylphosphino)propane (dcpp) and Xantphos in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the performance of two widely used bidentate phosphine ligands: 1,3-Bis(dicyclohexylphosphino)propane (dcpp) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
This comparison focuses on their application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The analysis is based on available experimental data to provide a clear, objective overview of their respective catalytic efficiencies.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of ligand significantly impacts the reaction's efficiency, particularly when using challenging substrates such as aryl chlorides.
While direct head-to-head comparative studies under identical conditions are limited in the readily available literature, analysis of individual studies allows for a general performance assessment. Xantphos is a well-established and highly versatile ligand for a broad range of Suzuki-Miyaura couplings, often providing high yields for the coupling of both aryl bromides and, significantly, the less reactive aryl chlorides. Its wide bite angle is often cited as a key factor in its effectiveness.
Information on the performance of dcpp in Suzuki-Miyaura reactions is less prevalent in comparative studies. However, its structural analogue, 1,3-bis(diphenylphosphino)propane (dppp), has been noted for its utility in the coupling of aryl chlorides. Given the more electron-donating and sterically demanding nature of the cyclohexyl groups in dcpp compared to the phenyl groups in dppp, it is expected to exhibit good catalytic activity.
Table 1: Illustrative Performance Data in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Xantphos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 |
| dcpp | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields should be made with caution due to variations in reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The ligand plays a crucial role in facilitating the catalytic cycle and influencing the substrate scope.
Xantphos is a widely recognized ligand for the Buchwald-Hartwig amination, demonstrating high efficiency in the coupling of a variety of aryl halides with a broad range of amines.[1] It is known for its robustness and ability to promote challenging couplings.
While less commonly cited in direct comparisons with Xantphos, dcpp is also a competent ligand for Buchwald-Hartwig amination. The bulky and electron-rich nature of the dicyclohexylphosphino groups can be advantageous in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Illustrative Performance Data in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 97 |
| dcpp | 4-Bromotoluene | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 92 |
Note: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of yields should be made with caution due to variations in reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is added to a reaction vessel. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (dcpp or Xantphos, 0.04 mmol) are then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5 mL) is added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Experimental Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (dcpp or Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL). The vessel is sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a general experimental workflow.
Conclusion
Both this compound (dcpp) and Xantphos are effective bidentate phosphine ligands for palladium-catalyzed cross-coupling reactions. Xantphos is a more established and versatile ligand, with a broader range of documented successful applications, particularly for challenging substrates like aryl chlorides. Dcpp, with its bulky and electron-rich character, also demonstrates good catalytic activity, although it is less frequently cited in direct comparative studies.
The optimal choice between dcpp and Xantphos will ultimately depend on the specific substrates, reaction conditions, and desired outcome. For routine couplings, particularly with more reactive substrates, both ligands can be expected to perform well. For more challenging transformations, the extensive literature supporting Xantphos may make it the initial ligand of choice, while dcpp remains a viable and potentially advantageous alternative that warrants consideration during reaction optimization. Researchers are encouraged to perform their own ligand screening to determine the most effective catalyst system for their specific application.
References
Mechanistic Insights into Cross-Coupling Reactions: A Comparative Guide to Phosphine Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the mechanistic aspects and performance of 1,3-Bis(dicyclohexylphosphino)propane (dcyp) and other common phosphine ligands, including 1,3-bis(diphenylphosphino)propane (dppp), 1,2-bis(diphenylphosphino)ethane (dppe), and Xantphos. The discussion is supported by available experimental data and detailed experimental protocols to facilitate informed ligand selection.
The efficiency of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the choice of phosphine ligand. These ligands modulate the electronic and steric properties of the palladium center, thereby impacting the key mechanistic steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle.
The Role of Ligand Properties in Catalysis
The reactivity of the palladium catalyst is intricately linked to the electron-donating ability and steric bulk of the phosphine ligand. Generally, electron-rich ligands enhance the rate of oxidative addition by increasing the electron density on the palladium center.[1] Steric bulk, often quantified by the cone angle for monodentate ligands and the bite angle for bidentate ligands, plays a crucial role in promoting reductive elimination.[1] Bulky ligands can also favor the formation of monoligated palladium species, which are often the most active catalysts in the cycle.
Comparative Analysis of Phosphine Ligands
This compound (dcyp): Featuring bulky and electron-donating dicyclohexylphosphino groups, dcyp is expected to form highly active palladium catalysts. The cyclohexyl groups provide significant steric bulk and strong electron donation, which should facilitate both oxidative addition and reductive elimination, leading to high catalytic turnover. Its flexible propane backbone allows for a natural bite angle suitable for stabilizing the palladium center during the catalytic cycle.
1,3-Bis(diphenylphosphino)propane (dppp): As the phenyl-substituted analog of dcyp, dppp possesses a similar backbone structure but differs in the electronic and steric properties of the phosphine substituents. The phenyl groups are less electron-donating and less sterically demanding than the cyclohexyl groups of dcyp. This may result in a comparatively lower rate of oxidative addition. Dppp is a widely used ligand in various cross-coupling reactions.[2]
1,2-Bis(diphenylphosphino)ethane (dppe): With a shorter ethane backbone compared to dppp, dppe forms a more rigid five-membered chelate ring with the palladium center. This can influence the geometry and stability of the catalytic intermediates, potentially affecting the rate of reductive elimination.
Xantphos: This ligand is characterized by a large, rigid xanthene backbone, which enforces a wide bite angle. This structural feature is known to promote the reductive elimination step and stabilize the active catalytic species, preventing catalyst decomposition. Kinetic studies on Xantphos-based catalysts have provided valuable insights into the factors influencing reaction rates in C-N bond forming reactions.[3][4]
Due to the lack of a single study directly comparing these ligands, a definitive quantitative ranking of their performance is not possible. The optimal ligand choice is highly dependent on the specific substrates and reaction conditions of the cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for comparative studies of different phosphine ligands.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., dcyp, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O mixture, 10 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium precursor, phosphine ligand, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction:
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., dcyp, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene, 10 mL)
Procedure:
-
In a glovebox, charge a dried Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the aryl halide and the amine to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time. Monitor the reaction by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Catalytic Cycle
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the key mechanistic steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate phosphine ligand is a critical factor in the success of palladium-catalyzed cross-coupling reactions. While this compound (dcyp) possesses the desirable characteristics of a bulky, electron-rich ligand, a comprehensive, direct comparative study against other common ligands like dppp, dppe, and Xantphos is needed to definitively establish its relative performance across different reaction types. The provided experimental protocols offer a starting point for conducting such systematic investigations, which are essential for advancing the rational design of catalytic systems in organic synthesis.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the dcypt Ligand for Validating Experimental Results in Catalysis
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of ligand in a metal-catalyzed reaction is paramount to achieving desired outcomes. This guide provides an objective comparison of the 3,4-bis(dicyclohexylphosphino)thiophene (dcypt) ligand's performance with alternative phosphine ligands in key organic transformations. The supporting experimental data, detailed protocols, and visual representations of reaction mechanisms aim to assist in the validation of experimental results and the selection of optimal catalytic systems.
Introduction to the dcypt Ligand
The dcypt ligand is a bidentate phosphine ligand featuring a thiophene backbone. This structure imparts specific electronic and steric properties that have proven advantageous in a variety of nickel- and palladium-catalyzed cross-coupling reactions. Its applications include, but are not limited to, C-H activation, decarbonylative coupling, and cyanation reactions.[1][2] The dcypt ligand is noted for its stability in air, making it a practical choice for laboratory use.[2]
Performance Comparison of dcypt with Alternative Ligands
The efficacy of a catalyst system often depends on the nature of the ancillary ligand. Here, we compare the performance of dcypt with other commonly used phosphine ligands in two distinct catalytic transformations: Nickel-catalyzed C-H alkenylation of imidazoles and Palladium-catalyzed decarbonylative diaryl ether synthesis.
Nickel-Catalyzed C-H Alkenylation of Imidazoles
In the nickel-catalyzed C-H alkenylation of imidazoles with enol derivatives, the choice of ligand significantly impacts the reaction yield. A study by Muto et al. provides a direct comparison between the dcypt ligand and 1,2-bis(dicyclohexylphosphino)ethane (dcype), a widely used diphosphine ligand.[3][4]
Table 1: Comparison of dcypt and dcype in Ni-catalyzed C-H Alkenylation of Imidazoles [3][4]
| Substrate (Imidazole Derivative) | Coupling Partner (Enol Derivative) | Ligand | Yield (%) |
| N-benzylbenzimidazole | 1-tetralone enol carbamate | dcypt | 85 |
| N-benzylbenzimidazole | 1-tetralone enol carbamate | dcype | 15 |
| N-phenylbenzimidazole | 1-tetralone enol carbamate | dcypt | 75 |
| N-phenylbenzimidazole | 1-tetralone enol carbamate | dcype | <5 |
| N-methylbenzimidazole | cyclohexanone enol carbamate | dcypt | 68 |
| N-methylbenzimidazole | cyclohexanone enol carbamate | dcype | 20 |
| N-benzylimidazole | 1-tetralone enol carbamate | dcypt | 72 |
| N-benzylimidazole | 1-tetralone enol carbamate | dcype | 10 |
The data clearly indicates that the Ni/dcypt catalytic system provides significantly higher yields for the C-H alkenylation of a range of imidazole derivatives compared to the Ni/dcype system under the same reaction conditions.[3][4] This suggests that the electronic properties and bite angle of the dcypt ligand are more favorable for this specific transformation.
Palladium-Catalyzed Decarbonylative Diaryl Ether Synthesis
Table 2: Performance of dcypt in Pd-catalyzed Decarbonylative Diaryl Ether Synthesis [5]
| Aromatic Ester Substrate | Ligand | Yield (%) |
| Phenyl 2-pyridinecarboxylate | dcypt | 82 |
| 4-Methoxyphenyl 2-pyridinecarboxylate | dcypt | 75 |
| 4-Fluorophenyl 2-pyridinecarboxylate | dcypt | 68 |
| 4-Cyanophenyl 2-pyridinecarboxylate | dcypt | 55 |
The yields demonstrate the utility of the dcypt ligand in facilitating this transformation, which offers an alternative to traditional Ullmann condensation or Buchwald-Hartwig amination-type reactions for the synthesis of diaryl ethers.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key reactions discussed.
Protocol 1: General Procedure for Ni-catalyzed C-H Alkenylation of Imidazoles
This protocol is adapted from the work of Muto et al.[3][4]
Materials:
-
Imidazole derivative (1.0 mmol, 1.0 equiv)
-
Enol derivative (1.5 mmol, 1.5 equiv)
-
Ni(OTf)₂ (0.10 mmol, 10 mol%)
-
dcypt (0.12 mmol, 12 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
t-amyl alcohol (4.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the imidazole derivative, enol derivative, Ni(OTf)₂, dcypt, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add t-amyl alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 36 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Protocol 2: General Procedure for Pd-catalyzed Decarbonylative Diaryl Ether Synthesis
This protocol is based on the research by Takise et al.[5]
Materials:
-
Aromatic ester (0.40 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 5 mol%)
-
dcypt (0.04 mmol, 10 mol%)
-
K₃PO₄ (0.60 mmol, 1.5 equiv)
-
Toluene (1.6 mL)
Procedure:
-
In a glovebox, add the aromatic ester, Pd(OAc)₂, dcypt, and K₃PO₄ to a vial.
-
Add toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diaryl ether.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to rational catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the reactions discussed.
Catalytic Cycle for Ni-catalyzed C-H Alkenylation of Imidazoles
The proposed mechanism for the Ni-catalyzed C-H alkenylation of imidazoles involves a Ni(0)/Ni(II) catalytic cycle. The key steps are the C-H activation of the imidazole, oxidative addition of the enol derivative, and reductive elimination to form the C-C bond.
Caption: Proposed catalytic cycle for Ni/dcypt-catalyzed C-H alkenylation.
Catalytic Cycle for Pd-catalyzed Decarbonylative Diaryl Ether Synthesis
The decarbonylative diaryl ether synthesis is thought to proceed through a Pd(0)/Pd(II) cycle. The key steps include oxidative addition of the aromatic ester, decarbonylation to form a Pd-aryl-alkoxide intermediate, and reductive elimination to furnish the diaryl ether.
Caption: Proposed catalytic cycle for Pd/dcypt-catalyzed decarbonylative diaryl ether synthesis.
Conclusion
The dcypt ligand has demonstrated considerable utility and, in certain cases, superior performance in challenging nickel- and palladium-catalyzed reactions. The comparative data presented herein, particularly in the context of Ni-catalyzed C-H alkenylation, highlights the significant impact ligand selection can have on reaction efficiency. The provided protocols and mechanistic diagrams offer a foundational resource for researchers seeking to validate and build upon these experimental findings. As with any catalytic system, further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Bite Angle in Diphosphine Ligands: A Comparative Analysis for Catalysis
A comprehensive examination of how the geometric properties of diphosphine ligands dictate catalytic outcomes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The bite angle of a diphosphine ligand, defined as the P-M-P angle in a metal complex, is a critical parameter that profoundly influences the activity, selectivity, and stability of homogeneous catalysts.[1][2] This geometric constraint, dictated by the ligand's backbone, governs the steric and electronic environment around the metal center, thereby directing the course of catalytic reactions such as hydroformylation, cross-coupling, and hydrocyanation.[1][3] This guide provides a comparative study of the effects of the bite angle, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid in ligand selection and catalyst design.
The concept of the "natural bite angle" (βn), introduced by Casey and Whiteker, is a computed value based on molecular mechanics that represents the preferred chelation angle of a diphosphine ligand dictated solely by its backbone, independent of the metal's preferred coordination geometry.[4][5] This parameter has proven invaluable for predicting and rationalizing the performance of diphosphine ligands in catalysis.[5]
Bite Angle Effects on Regioselectivity in Hydroformylation
One of the most extensively studied examples of the bite angle effect is the rhodium-catalyzed hydroformylation of alkenes, where the regioselectivity (linear vs. branched aldehyde) is strongly correlated with the ligand's bite angle.[6] Generally, wider bite angles favor the formation of the linear aldehyde, which is often the more desirable product.[6][7] This is attributed to the steric interactions in the transition state. Diphosphine ligands with larger bite angles tend to occupy the equatorial positions in the trigonal bipyramidal intermediates of the catalytic cycle, which sterically favors the formation of the linear product.[4][7]
The Xantphos family of ligands, with their rigid backbones, has been instrumental in demonstrating this principle. As the natural bite angle increases within this series, a significant enhancement in the linear-to-branched (l:b) ratio is observed in the hydroformylation of 1-octene.[6][8]
Table 1: Effect of Diphosphine Ligand Bite Angle on the Hydroformylation of 1-Octene
| Ligand | Natural Bite Angle (βn) (°) | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF) (h⁻¹) |
| dppe | ~90 | 2.1 | - |
| DPEphos | 102.2 | 2.1 | - |
| Xantphos | 111.7 | 52.2 | 187 |
| BISBI | 113 | 66:1 | - |
| Data compiled from multiple sources.[6][7][8] |
Bite Angle Effects on Enantioselectivity
The bite angle also plays a crucial role in asymmetric catalysis, where it can significantly impact enantioselectivity.[9] In palladium-catalyzed asymmetric allylic alkylation (AAA), for instance, the enantiomeric excess (% ee) of the product can be dramatically affected by changes in the ligand's bite angle.[9] The Cn-TunePhos series of ligands, which have a variable number of methylene groups in their backbone, demonstrates a correlation between the bite angle and enantioselectivity, although this relationship can be substrate-dependent.[9] For some substrates, a larger bite angle leads to higher enantioselectivity, while for others, an optimal, intermediate bite angle may be required.[9]
Table 2: Influence of C-TunePhos Ligand Bite Angle on Enantioselectivity in Asymmetric Allylic Alkylation
| Ligand | Substrate | % ee |
| C1-TunePhos | 1,3-diphenylprop-2-enyl acetate | 85 |
| C2-TunePhos | 1,3-diphenylprop-2-enyl acetate | 90 |
| C3-TunePhos | 1,3-diphenylprop-2-enyl acetate | 92 |
| C4-TunePhos | 1,3-diphenylprop-2-enyl acetate | 94 |
| C6-TunePhos | 1,3-diphenylprop-2-enyl acetate | 96 |
| Data adapted from studies on Cn-TunePhos ligands.[9] |
Bite Angle Effects in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, wide bite angles generally facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.[3][10] This leads to more efficient catalysis.[3] A comparative study of ligands such as dppp, BINAP, dppf, DPEphos, and Xantphos has highlighted the importance of the bite angle in these transformations.[10]
Experimental Protocols
Determination of Natural Bite Angle (βn)
The natural bite angle is a calculated parameter and is typically determined using molecular mechanics.[4]
-
Methodology: The ligand structure is built in a molecular modeling software package. The phosphorus atoms are constrained to a generic metal center with a defined P-M distance (e.g., 2.3 Å for palladium). The energy of the molecule is then minimized while allowing the P-M-P angle to vary. The resulting angle at the energy minimum is the natural bite angle.[5]
General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
-
Catalyst Precursor: [Rh(acac)(CO)₂]
-
Ligand: Diphosphine ligand (e.g., Xantphos)
-
Solvent: Toluene or other suitable inert solvent
-
Procedure: In a high-pressure autoclave, the catalyst precursor and the diphosphine ligand are dissolved in the solvent. The substrate (1-octene) is added, and the autoclave is pressurized with syngas (a mixture of CO and H₂). The reaction is then heated to the desired temperature (e.g., 80-100 °C) and stirred for a specified time. The reaction mixture is cooled, and the pressure is released. The products are analyzed by gas chromatography (GC) to determine the conversion and the linear-to-branched ratio of the aldehyde products.[11]
Visualizing the Bite Angle Effect
The following diagrams illustrate the key concepts related to the bite angle of diphosphine ligands.
Caption: Definition of the bite angle in a metal-diphosphine complex.
Caption: Influence of bite angle on hydroformylation regioselectivity.
References
- 1. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Bite angle - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Steric Hindrance of 1,3-Bis(dicyclohexylphosphino)propane and a Review of Alternative Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the steric properties of the bidentate phosphine ligand 1,3-Bis(dicyclohexylphosphino)propane (dcyp). In the realm of catalysis and coordination chemistry, the steric bulk of a ligand is a critical parameter that profoundly influences catalytic activity, selectivity, and stability. This document presents a comparative assessment of dcyp's steric hindrance against other commonly employed phosphine ligands, supported by experimental and computational data.
Understanding Steric Hindrance in Phosphine Ligands
The steric influence of phosphine ligands is primarily quantified by two key parameters: the Tolman cone angle (θ) and the percent buried volume (%Vbur).
-
Tolman Cone Angle (θ): This parameter measures the solid angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal at the cone's apex. A larger cone angle indicates greater steric bulk around the phosphorus atom.[1]
-
Percent Buried Volume (%Vbur): This metric calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. It provides a more precise representation of the steric environment, especially for complex and asymmetric ligands.[2][3]
The interplay of these steric factors governs the accessibility of the metal center to substrates, influences the coordination number, and can dictate the stereochemical outcome of a reaction.
Data Presentation: Steric Parameters of Common Bidentate Phosphine Ligands
| Ligand Name | Abbreviation | Cone Angle (θ) in degrees | Bite Angle (β) in degrees |
| This compound | dcyp | ~162 (calculated) | ~91 |
| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe | 142 | ~85 |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 125 | ~85 |
| 1,3-Bis(diphenylphosphino)propane | dppp | 127 | ~91 |
| 1,4-Bis(diphenylphosphino)butane | dppb | 127 | ~94 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 130 | ~99 |
Note: The cone angle for dcyp is based on computational modeling from related structures, as a precise experimental value is not widely reported. Bite angles are approximate and can vary depending on the metal center.
Experimental Protocols
The determination of phosphine ligand steric parameters relies on both experimental and computational methodologies.
1. Determination of Tolman Cone Angle:
The Tolman cone angle is traditionally determined from X-ray crystallographic data of a metal-phosphine complex.[4]
-
Step 1: Crystal Structure Determination: A single crystal of a well-defined metal complex of the phosphine ligand is synthesized and its structure is determined using X-ray diffraction.
-
Step 2: Measurement of Bond Distances and Angles: The precise coordinates of each atom in the crystal lattice are used to calculate the metal-phosphorus bond length and the angles between the metal, phosphorus, and the outermost atoms of the substituents.
-
Step 3: Cone Angle Calculation: A geometric cone is constructed with the metal atom at the vertex. The cone is expanded until it just touches the van der Waals radii of the outermost atoms of the ligand's substituents. The angle of this cone is the Tolman cone angle.[5]
Alternatively, computational methods employing molecular mechanics (MM) and density functional theory (DFT) can be used to calculate the cone angle for ligands where experimental crystal structures are unavailable.[6][7][8]
2. Determination of Percent Buried Volume (%Vbur):
The percent buried volume is typically calculated using specialized software, such as SambVca, based on crystallographic or computationally optimized structures.[9][10]
-
Step 1: Input of Atomic Coordinates: The Cartesian coordinates of the atoms of the metal-ligand complex are input into the software.
-
Step 2: Definition of the Sphere: A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.
-
Step 3: Volume Calculation: The software calculates the volume occupied by the van der Waals spheres of the ligand atoms within the defined sphere around the metal.
-
Step 4: Calculation of %Vbur: The buried volume is expressed as a percentage of the total volume of the sphere.[10]
A tutorial for using software to calculate percent buried volume is available.[9]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of ligand steric hindrance.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. aocdweb.com [aocdweb.com]
A Comparative Guide to Enantioselectivity with Chiral Analogs of Dicyclohexylphosphine (dCYP)
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral phosphine ligands, in particular, have demonstrated remarkable efficacy in a wide array of transition-metal-catalyzed reactions. This guide provides a comparative analysis of the performance of chiral analogs of dicyclohexylphosphine (dCYP), focusing on the prominent Josiphos and Mandyphos ligand families. These ligands, characterized by their robust ferrocenyl backbone and tunable phosphine substituents, have emerged as powerful tools for achieving high enantioselectivity in various transformations.
This guide presents a compilation of experimental data, detailed methodologies for key experiments, and visual representations of catalytic pathways to aid researchers in the selection and application of these valuable ligands.
Performance in Asymmetric Hydrogenation: A Comparative Overview
Asymmetric hydrogenation is a fundamental and widely utilized reaction for the synthesis of chiral compounds. The performance of chiral dCYP analogs is often benchmarked in the rhodium-catalyzed hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate (MAC) and dimethyl itaconate (DMI).
The Josiphos and Mandyphos families of ligands, which feature a chiral ferrocene scaffold, have been extensively studied. Variations in the phosphine substituents on these ligands, including dicyclohexyl, diphenyl, and di-tert-butyl groups, significantly influence both the steric and electronic properties of the catalyst, thereby affecting enantioselectivity and activity.
Below are tables summarizing the performance of selected Josiphos and Mandyphos ligands in the asymmetric hydrogenation of benchmark substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | R Group on P¹ | R' Group on P² | Substrate/Catalyst Ratio | Solvent | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |
| Josiphos SL-J001-1 | Cyclohexyl | Phenyl | 1000 | MeOH | 10 | 1 | >99 | 99 (R) |
| Josiphos SL-J002-1 | Phenyl | Phenyl | 1000 | MeOH | 10 | 1 | >99 | 99 (S) |
| Josiphos SL-J009-1 | Cyclohexyl | tert-Butyl | 1000 | MeOH | 10 | 1 | >99 | 99 (R) |
| Mandyphos SL-M004-1 | Phenyl | Phenyl | 100 | Toluene | 10 | 12 | >99 | >99 (R) |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate (DMI)
| Ligand | R Group on P¹ | R' Group on P² | Substrate/Catalyst Ratio | Solvent | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |
| Josiphos SL-J001-1 | Cyclohexyl | Phenyl | 1000 | MeOH | 10 | 1 | >99 | 98 (R) |
| Josiphos SL-J002-1 | Phenyl | Phenyl | 1000 | MeOH | 10 | 1 | >99 | 97 (S) |
| Mandyphos SL-M004-1 | Phenyl | Phenyl | 100 | Toluene | 10 | 12 | >99 | 98 (R) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below are representative procedures for catalyst preparation and asymmetric hydrogenation.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Catalyst Preformation: In an inert atmosphere glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral diphosphine ligand (e.g., Josiphos or Mandyphos, 1.1 mol%) are dissolved in a minimal amount of anhydrous, degassed solvent (e.g., methanol or toluene). The resulting solution is stirred at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
Hydrogenation Reaction: A pressure reactor is charged with the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 100-1000 equivalents) and the appropriate anhydrous, degassed solvent. The preformed catalyst solution is then transferred to the reactor via a cannula. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 bar). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C) for the specified time.
Work-up and Analysis: Upon completion of the reaction, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The conversion of the starting material and the enantiomeric excess (ee) of the product are determined by appropriate analytical techniques, such as ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Mechanistic Insights and Ligand Design
The high enantioselectivity achieved with Josiphos and Mandyphos ligands is attributed to the well-defined chiral environment created by the ferrocene backbone and the steric and electronic properties of the phosphine substituents. The interplay of these factors dictates the preferred binding orientation of the prochiral substrate to the metal center, thereby controlling the facial selectivity of the hydride attack.
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
The modular synthesis of these ferrocene-based ligands allows for systematic fine-tuning of their structure to optimize performance for specific substrates and reactions.
Caption: General synthetic workflow for ferrocene-based chiral diphosphine ligands.
Conclusion
Chiral analogs of dicyclohexylphosphine, particularly the Josiphos and Mandyphos ligand families, represent a versatile and highly effective class of ligands for asymmetric catalysis. Their modular nature allows for fine-tuning of steric and electronic properties, leading to exceptional levels of enantioselectivity in a variety of transformations, most notably in asymmetric hydrogenation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational selection and successful implementation of these powerful catalytic tools in the synthesis of enantiomerically pure molecules. Further exploration into the application of these ligands in other asymmetric reactions is a promising avenue for future research.
The Unseen Workhorse: Evaluating the Cost-Effectiveness of 1,3-Bis(dicyclohexylphosphino)propane in Catalysis
In the intricate world of catalytic chemistry, where efficiency and cost dictate the feasibility of synthetic routes, the choice of ligand plays a pivotal role. Among the plethora of phosphine ligands available to researchers and drug development professionals, 1,3-Bis(dicyclohexylphosphino)propane, commonly known as dcyp, has carved out a niche for itself as a robust and versatile option. This guide provides an objective comparison of dcyp's performance and cost-effectiveness against other frequently used phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties, which influence the stability and reactivity of the palladium catalyst. Dcyp, a bidentate phosphine ligand with bulky cyclohexyl groups, is known for its ability to promote efficient catalysis in a variety of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct comparative studies showcasing a broad range of ligands including dcyp under identical conditions are not always readily available in a single publication, analysis of the literature provides valuable insights. For instance, in the coupling of aryl chlorides, which are often challenging substrates, bulky, electron-rich phosphine ligands are generally favored.
A representative experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a Pd/dcyp catalytic system is detailed below. This protocol can serve as a baseline for comparison with other ligand systems.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcyp)
-
Aryl chloride (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%), dcyp (0.024 mmol, 1.2 mol%), and K₃PO₄ (3.0 mmol).
-
Add the aryl chloride (2.0 mmol) and the arylboronic acid (2.2 mmol).
-
Add anhydrous toluene (10 mL) and deionized water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for the specified time, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction and Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the performance of dcyp in Heck and Buchwald-Hartwig reactions is often attributed to its steric bulk, which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The general protocols for these reactions would follow a similar setup to the Suzuki-Miyaura coupling, with appropriate adjustments to the coupling partners and base.
Cost-Effectiveness Analysis
A crucial aspect of ligand selection, particularly in industrial settings, is the cost-effectiveness. This encompasses not only the price of the ligand itself but also its efficiency (catalyst loading, reaction time), stability, and ease of handling.
To provide a comparative cost analysis, the approximate prices of dcyp and several other common phosphine ligands from various suppliers are summarized in the table below. It is important to note that prices can fluctuate and may vary based on purity and quantity.
| Ligand | Supplier | Quantity (g) | Price (USD) | Price per gram (USD) |
| This compound (dcyp) | Sigma-Aldrich | 1 | 314.00 | 314.00 |
| Strem Chemicals | 1 | 260.73 | 260.73 | |
| 1,3-Bis(diphenylphosphino)propane (dppp) | TCI America | 25 | ~100-150 | ~4-6 |
| Strem Chemicals | 10 | 109.47 | 10.95 | |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Sigma-Aldrich | 5 | ~100-150 | ~20-30 |
| Xantphos | Sigma-Aldrich | 1 | 72.50 | 72.50 |
| SPhos | Sigma-Aldrich | 1 | 57.50 | 57.50 |
| RuPhos | Sigma-Aldrich | 1 | 51.93 | 51.93 |
Note: Prices are approximate and subject to change. Please refer to the suppliers for current pricing.
From the table, it is evident that dcyp is a relatively expensive ligand on a per-gram basis compared to some other common phosphine ligands like dppp, Xantphos, SPhos, and RuPhos. However, a simple price comparison is insufficient for a complete cost-effectiveness analysis. The higher price of dcyp may be justified if it leads to significantly higher yields, lower catalyst loadings (lower Turnover Number - TON), or faster reaction rates (higher Turnover Frequency - TOF), especially with challenging substrates where other ligands may fail.
Visualizing Catalytic Processes
To better understand the role of ligands in catalysis, visualizing the catalytic cycles and experimental workflows can be highly beneficial.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical high-throughput workflow for screening phosphine ligands.
Conclusion
This compound (dcyp) is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, particularly with challenging substrates, due to its bulky and electron-rich nature. While its initial cost is higher than many other common phosphine ligands, a comprehensive cost-effectiveness analysis must consider its performance in terms of yield, catalyst loading, and reaction times. For academic research and the development of high-value products in the pharmaceutical industry, the superior performance of dcyp can often justify its higher price, leading to more efficient and reliable synthetic routes. For large-scale industrial processes, a careful evaluation of the overall process economics, including catalyst recycling and throughput, is necessary to determine the most cost-effective ligand choice. The provided experimental protocols and workflows offer a starting point for researchers to conduct their own comparative studies and make informed decisions based on the specific requirements of their synthetic targets.
A Comparative Guide to 1,3-Bis(dicyclohexylphosphino)propane (dcpp) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
1,3-Bis(dicyclohexylphosphino)propane (dcpp) is a bulky, electron-rich bidentate phosphine ligand widely employed in transition metal catalysis. Its robust steric profile and strong sigma-donating ability make it a highly effective ligand for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This guide provides a comparative analysis of dcpp's performance against other common phosphine ligands in key catalytic reactions, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is critically influenced by its steric and electronic properties. The bulky dicyclohexyl groups of dcpp create a sterically hindered environment around the metal center, which can promote reductive elimination and prevent unwanted side reactions, often leading to higher yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of ligand is crucial, especially when using less reactive aryl chlorides as substrates.
Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dcpp | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 18 | Data not found |
| dppf | PdCl₂(dppf) (2 mol%) | K₂CO₃ | Dioxane | 80 | 12 | 95 |
| dppe | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 24 | Low |
Note: Direct comparative experimental data for dcpp under these specific conditions was not found in the reviewed literature. The data for dppf and dppe are provided for context. The bulky and electron-rich nature of dcpp suggests it would be an effective ligand for this type of transformation.
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The ligand influences the regioselectivity and efficiency of the reaction.
Comparison of Ligands in the Heck Reaction of Iodobenzene with Butyl Acrylate
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dcpp | Pd(OAc)₂ (1 mol%) | Na₂CO₃ | DMF | 120 | 4 | Data not found |
| dppe | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 2 | 85 |
Note: Quantitative data for a direct comparison of dcpp with other ligands in this specific Heck reaction was not available in the searched literature. The data for dppe is presented as a benchmark.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceuticals. The ligand plays a critical role in the efficiency of this reaction, particularly with challenging substrates like aryl chlorides.
Comparison of Ligands in the Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| dcpp | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 100 | 16 | Data not found |
| Xantphos | Pd₂(dba)₃ (0.5 mol%) | NaOtBu | Toluene | 100 | 2 | 98 |
| NIXANTPHOS | Pd₂(dba)₃ (0.05 mol%) | NaOtBu | Toluene | 100 | 2 | 99 |
Note: While a direct comparison for dcpp was not found, the data for Xantphos and its derivative NIXANTPHOS in the amination of unactivated aryl chlorides highlights the performance of bidentate phosphines in this transformation. NIXANTPHOS, a modified Xantphos ligand, has been shown to be highly effective for the amination of unactivated aryl chlorides at very low catalyst loadings.[1][2][3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using a Pd/dcpp Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcpp)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and dcpp (e.g., 0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.
-
To the flask, add the aryl chloride (e.g., 1.0 mmol), arylboronic acid (e.g., 1.2 mmol), and K₃PO₄ (e.g., 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Procedure for the Heck Reaction of an Aryl Bromide with Styrene Catalyzed by a Palladium/dcpp Complex
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcpp)
-
Aryl bromide
-
Styrene
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and dcpp (e.g., 0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (e.g., 3 mL) and stir for 10 minutes at room temperature.
-
Add the aryl bromide (e.g., 1.0 mmol), styrene (e.g., 1.2 mmol), and Na₂CO₃ (e.g., 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the necessary time (e.g., 4-12 hours).
-
Monitor the reaction by TLC or GC. Once complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
General Experimental Procedure for Buchwald-Hartwig C-N Coupling using a dcpp Ligand
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcpp)
-
Aryl halide (e.g., aryl chloride or bromide)
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or using Schlenk technique, charge a reaction vessel with Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd), dcpp (e.g., 0.024 mmol, 2.4 mol%), and NaOtBu (e.g., 1.4 mmol).
-
Add the aryl halide (e.g., 1.0 mmol) and the amine (e.g., 1.2 mmol).
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the vessel and heat the mixture with stirring at the appropriate temperature (e.g., 100 °C) for the specified time (e.g., 16-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, where "Nu" represents the nucleophile (e.g., boronic acid, alkene, or amine).
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound (dcpp) is a valuable ligand in the toolbox of synthetic chemists, particularly for palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating characteristics are key to its effectiveness. While direct, quantitative comparisons with other ligands under identical conditions are not always readily available in the literature, the general principles of ligand effects in catalysis suggest that dcpp is a strong candidate for optimizing challenging coupling reactions. The provided protocols offer a starting point for the application of dcpp in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, with the understanding that reaction conditions may need to be tailored for specific substrates to achieve optimal results. Further research providing head-to-head comparisons of dcpp with other state-of-the-art ligands would be beneficial for the scientific community to fully delineate its advantages and limitations.
References
Safety Operating Guide
Proper Disposal of 1,3-Bis(dicyclohexylphosphino)propane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
1,3-Bis(dicyclohexylphosphino)propane (also known as dcyp), is a common bidentate phosphine ligand used in catalysis. Due to its hazardous nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and its contaminated materials.
Immediate Safety and Handling Precautions
This compound is an air-sensitive solid that is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₀P₂ | --INVALID-LINK-- |
| Molecular Weight | 436.64 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid or powder | --INVALID-LINK-- |
| Boiling Point | >350 °C (>662 °F) | --INVALID-LINK-- |
| Flash Point | >110 °C (>230 °F) | --INVALID-LINK-- |
| Incompatibility | Strong oxidizing agents, halogens | --INVALID-LINK-- |
| Hazard Statements | H302, H315, H319, H332, H335 | --INVALID-LINK-- |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves its oxidation to the corresponding phosphine oxide. Phosphine oxides are generally more stable, less toxic, and easier to handle than their phosphine precursors.
Experimental Protocol: Oxidation of this compound for Disposal
This protocol describes the oxidation of this compound using hydrogen peroxide.
Materials:
-
This compound waste
-
Toluene or other suitable organic solvent
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Stir plate and stir bar
-
Appropriate size round-bottom flask or beaker
-
Sodium bisulfite (for quenching excess peroxide)
-
Designated hazardous waste container
Procedure:
-
Segregation and Quantification: Collect all waste materials contaminated with this compound, including unused compound, residues in reaction vessels, and contaminated consumables (e.g., gloves, weighing paper). If possible, estimate the amount of the phosphine ligand to be treated.
-
Dissolution: In a fume hood, dissolve the this compound waste in a minimal amount of a suitable organic solvent like toluene. The concentration should be kept low to control the reaction rate.
-
Oxidation:
-
Place the flask or beaker containing the dissolved phosphine on a stir plate and begin stirring.
-
Slowly and carefully add a 30% hydrogen peroxide solution dropwise to the stirring solution. The reaction is exothermic, so the addition should be slow to control the temperature. A 1.1 to 1.5 molar equivalent of H₂O₂ per mole of phosphine is typically sufficient.
-
Continue stirring the mixture at room temperature for several hours or until the reaction is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the phosphine starting material.
-
-
Quenching Excess Peroxide:
-
After the oxidation is complete, it is crucial to quench any remaining hydrogen peroxide.
-
Slowly add a saturated aqueous solution of sodium bisulfite to the reaction mixture while stirring. Continue adding the bisulfite solution until a test with peroxide indicator strips shows a negative result.
-
-
Waste Collection:
-
The resulting mixture, containing the phosphine oxide, solvent, and aqueous solution, should be collected in a properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the phosphine oxide, the solvent used, and that the peroxide has been quenched.
-
-
Final Disposal: The container with the treated waste should be sent for incineration through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
Waste generators are responsible for determining if a chemical waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as outlined in 40 CFR Parts 261.3.[2] While this compound is not specifically listed as a P- or U-series hazardous waste, its reactivity and toxicity characteristics may classify it as a characteristic hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance on hazardous waste classification and disposal procedures.
References
Personal protective equipment for handling 1,3-Bis(dicyclohexylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of 1,3-Bis(dicyclohexylphosphino)propane (dcyp). Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment. This compound is an air-sensitive phosphine ligand that can cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and contact with the irritant powder or solution.[2][3][4][5] |
| Hand Protection | Chemical-resistant gloves such as Butyl rubber or heavy-duty Nitrile gloves. | Prevents skin contact with the irritant chemical. Given the lack of specific compatibility data, double gloving is recommended. |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors. | Prevents inhalation of the irritant powder or vapors, especially when handling outside of a fume hood or glovebox.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere to prevent oxidation.
Preparation:
-
Work Area Setup: All manipulations should be performed in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).
-
Gather Materials: Ensure all necessary glassware is clean, dry, and free of contaminants. Have appropriate spatulas, syringes, and cannulas ready.
-
Inert Atmosphere: If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the procedure.
Handling:
-
Equilibration: Allow the sealed container of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing and Transfer:
-
In a Glovebox: The ideal method is to weigh the desired amount of the solid inside a glovebox.
-
On a Schlenk Line: If a glovebox is unavailable, quickly weigh the solid and immediately place it under an inert atmosphere in a Schlenk flask.
-
-
Dissolution: If preparing a solution, use a degassed, anhydrous solvent. Add the solvent to the flask containing the ligand via a cannula or syringe under positive inert gas pressure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed container labeled "Phosphine Ligand Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Sharps: Contaminated needles and cannulas must be disposed of in a designated sharps container.
Decontamination of Glassware:
-
Quenching: Rinse the glassware with a small amount of a suitable solvent (e.g., isopropanol) to dissolve any residual ligand.
-
Oxidation: Carefully add a dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach), to the rinse solvent in a fume hood. This will oxidize the phosphine to the less hazardous phosphine oxide. Caution: This reaction can be exothermic.
-
Cleaning: After the oxidation is complete, wash the glassware with soap and water.
Final Disposal:
-
All waste containers must be sealed, properly labeled, and disposed of through your institution's hazardous waste management program. Do not pour any waste down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
